3-Butyn-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
but-3-yn-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O/c1-3-4(2)5/h1H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGPFNGLRSIPSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074521 | |
| Record name | 3-Butyn-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423-60-5 | |
| Record name | 3-Butyn-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | But-3-yn-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001423605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Butyn-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | But-3-yn-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.395 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Acetylethyne | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST682FTU47 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Butyn-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Butyn-2-one, a versatile reagent in organic synthesis. The document details its chemical identity, physicochemical properties, key chemical reactions, and illustrative experimental protocols.
Chemical Identity and Properties
This compound, a terminal acetylenic methyl ketone, is a highly reactive compound utilized in a variety of chemical transformations. Its structure features both a ketone functional group and a terminal alkyne, making it a valuable building block in the synthesis of complex molecules.
IUPAC Name: but-3-yn-2-one[1][2] CAS Number: 1423-60-5[1][3] Synonyms: Methyl ethynyl ketone, Acetylacetylene, Ethynyl methyl ketone, 1-Butyn-3-one[2][3][4]
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₄H₄O | [1][3] |
| Molecular Weight | 68.07 g/mol | [1][2] |
| Appearance | Clear, colorless to yellow-orange liquid | [5][6] |
| Odor | Penetrating, lacrimatory | [5][6] |
| Boiling Point | 85 °C (lit.) | [5] |
| Density | 0.87 g/mL at 25 °C (lit.) | [5] |
| Refractive Index | n20/D 1.406 (lit.) | [5] |
| Flash Point | -1 °C (closed cup) | |
| Solubility | Soluble in water | [5] |
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.
| Hazard Classification | GHS Statements |
| Flammability | H225: Highly flammable liquid and vapor |
| Acute Toxicity | H300: Fatal if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Eye Damage/Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
Data sourced from PubChem CID 15018.[2]
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound.
Key Chemical Reactions and Applications
This compound is a versatile precursor in organic synthesis, particularly in the formation of heterocyclic compounds and carbon-carbon bonds. Its reactivity is dominated by the electrophilic nature of the double bond and the acidity of the terminal alkyne proton.
One of the most notable reactions involving this compound is the Michael addition . It can undergo a double Michael reaction with dinucleophiles to synthesize various nitrogen-containing heterocycles. For instance, its reaction with ortho-tosylamidophenyl malonate, catalyzed by chiral aminophosphines, yields indolines.[5] It also reacts with nitrogen-containing tethered diacids to form pipecolic acid derivatives.[7]
In the realm of natural product synthesis, this compound was utilized as a starting material in the total synthesis of the clerodane diterpenoid (+/-)-sacacarin.[5][8] Furthermore, it serves as a substrate in stereoselective conjugate arylation reactions mediated by gallium(III) chloride to produce (E)-α,β-unsaturated ketones.[5][8]
Caption: Generalized scheme of a Michael addition reaction involving this compound.
Illustrative Experimental Protocols
Synthesis of 4-Triisopropylsilyl-3-butyn-2-one from 4-Triisopropylsilyl-3-butyn-2-ol [9]
-
Reaction Overview: This protocol describes the oxidation of a secondary propargylic alcohol to the corresponding ynone using manganese dioxide (MnO₂).
-
Materials and Equipment:
-
4-Triisopropylsilyl-3-butyn-2-ol
-
Technical grade Manganese Dioxide (85%)
-
Dichloromethane (CH₂Cl₂)
-
Celite
-
Round-bottomed flask
-
Magnetic stir bar
-
Rubber septum with argon inlet
-
Filtration apparatus
-
-
Procedure:
-
A flame-dried, 250-mL round-bottomed flask equipped with a magnetic stir bar and a rubber septum is flushed with argon.
-
The flask is charged sequentially with CH₂Cl₂ (54 mL), 4-triisopropylsilyl-3-butyn-2-ol (5.8 g, 25.6 mmol), and technical grade MnO₂ (34.4 g, 336.9 mmol), which is added in one portion.
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
The mixture is then filtered through a short pad of Celite to remove the MnO₂.
-
The filtrate is concentrated to yield the product.
-
Caption: General workflow for the oxidation of an alcohol to a ketone.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. Butyn-2-one | C4H4O | CID 15018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound (CAS 1423-60-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound | 1423-60-5 [chemicalbook.com]
- 6. guidechem.com [guidechem.com]
- 7. This compound | CAS#:1423-60-5 | Chemsrc [chemsrc.com]
- 8. This compound 95 1423-60-5 [sigmaaldrich.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Synthesis and Reactivity of Methyl Ethynyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl ethynyl ketone, also known as 3-butyn-2-one, is a highly versatile and reactive organic building block. Its conjugated ynone functionality, comprising both a ketone and a terminal alkyne, makes it a valuable intermediate in a multitude of synthetic transformations. This technical guide provides a comprehensive overview of the principal synthetic routes to methyl ethynyl ketone and explores its diverse reactivity, with a focus on its applications in Michael additions and cycloaddition reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a practical resource for professionals in chemical research and pharmaceutical development.
Introduction
Methyl ethynyl ketone (MEK), with the chemical formula C₄H₄O, is a clear, colorless to yellow liquid characterized by a penetrating odor.[1] Its structure features a carbonyl group in conjugation with a carbon-carbon triple bond, rendering it an excellent electrophile and a participant in a wide array of organic reactions. This dual reactivity has established MEK as a crucial precursor in the synthesis of complex heterocyclic compounds, functionalized carbocycles, and key intermediates for active pharmaceutical ingredients (APIs). Understanding its synthesis and reactivity is paramount for leveraging its full potential in modern organic synthesis.
Physical and Spectroscopic Properties
A summary of the key physical and spectroscopic properties of methyl ethynyl ketone is provided below for reference and characterization purposes.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₄O | [2] |
| Molecular Weight | 68.07 g/mol | [3][4] |
| CAS Number | 1423-60-5 | [3] |
| Appearance | Clear, colorless to yellow-brown liquid | [1][5] |
| Boiling Point | 85 °C (lit.) | [3] |
| Density | 0.87 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n20/D) | 1.406 (lit.) | [3] |
| Flash Point | -1 °C (closed cup) | [3] |
| ¹H NMR (CDCl₃) | δ 3.20 (s, 1H, ≡C-H), δ 2.35 (s, 3H, CH₃) | [6] |
| ¹³C NMR | δ 184.5 (C=O), δ 81.3 (≡C-H), δ 78.5 (C≡), δ 27.5 (CH₃) | |
| IR Spectrum (Gas Phase) | ~3280 cm⁻¹ (≡C-H stretch), ~2110 cm⁻¹ (C≡C stretch), ~1685 cm⁻¹ (C=O stretch) | [2] |
Synthesis of Methyl Ethynyl Ketone
Several methods have been established for the synthesis of methyl ethynyl ketone. The most common and reliable laboratory-scale preparations involve the oxidation of the corresponding secondary alcohol, 3-butyn-2-ol.
Oxidation of 3-Butyn-2-ol
The oxidation of 3-butyn-2-ol is a straightforward and high-yielding approach. Reagents such as Pyridinium Chlorochromate (PCC) or those used in a Jones oxidation provide the desired ketone efficiently.[7][8]
3.1.1. Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)
This procedure outlines the oxidation of a secondary alcohol to a ketone using PCC, a mild oxidizing agent.[4][9]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend Pyridinium Chlorochromate (PCC) (1.2 - 1.5 equivalents) and an adsorbent like Celite or silica gel in an anhydrous solvent such as dichloromethane (CH₂Cl₂).
-
Addition of Alcohol: Dissolve 3-butyn-2-ol (1.0 equivalent) in CH₂Cl₂ and add it to the stirred PCC suspension in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A black, tarry precipitate will form as the reaction proceeds.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium tars.
-
Isolation: Wash the filtrate with water and a brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by distillation to yield pure methyl ethynyl ketone.
Table 1: Comparison of Synthesis Methods
| Method/Reagents | Precursor | Solvent | Typical Yield | Key Advantages/Disadvantages |
| Pyridinium Chlorochromate (PCC) | 3-Butyn-2-ol | CH₂Cl₂ | ~85-92% | Mild conditions, high yield, avoids over-oxidation.[8] Toxic Cr(VI) waste. |
| Jones Oxidation (CrO₃, H₂SO₄) | 3-Butyn-2-ol | Acetone | High | Inexpensive, rapid reaction.[7] Strongly acidic, toxic Cr(VI) waste. |
| Grignard Reaction (Acetaldehyde + Ethynylmagnesium Bromide) | Acetaldehyde | THF | High | Forms the precursor 3-butyn-2-ol, which requires a subsequent oxidation step. |
Reactivity of Methyl Ethynyl Ketone
The electrophilic nature of the alkyne and carbonyl carbon atoms dictates the reactivity of methyl ethynyl ketone, making it a prime substrate for nucleophilic additions and a dienophile in cycloaddition reactions.
Michael (Conjugate) Addition
Methyl ethynyl ketone is an excellent Michael acceptor.[3] Nucleophiles, particularly soft nucleophiles like thiols and amines, readily add to the terminal alkyne carbon (β-carbon) in a 1,4-conjugate fashion. This reaction is a powerful tool for C-S, C-N, and C-C bond formation.
4.1.1. Experimental Protocol: Michael Addition of Thiophenol
This catalyst-free, solvent-free procedure demonstrates the high reactivity of methyl ethynyl ketone towards thiols.[3]
-
Mixing Reagents: In a small vial or flask, combine methyl ethynyl ketone (1.0 mmol) and thiophenol (1.5 to 2.0 mmol).
-
Reaction: Stir the neat mixture at room temperature (approx. 30 °C) for 30-60 minutes. The reaction progress can be monitored by TLC.
-
Isolation: As the reaction is typically clean and high-yielding, direct purification is often possible.
-
Purification: If necessary, the product can be purified by flash column chromatography on silica gel to yield the 4-(phenylthio)but-3-en-2-one adduct. The isolated yield is typically high (e.g., 93% with a 2:1 thiol:ketone ratio).[3]
Table 2: Representative Michael Addition Reactions
| Michael Donor | Michael Acceptor | Conditions | Product Type | Yield | Reference |
| Thiophenol | Methyl Ethynyl Ketone | Neat, 30 °C, 30 min | β-Thio-α,β-unsaturated ketone | 93% | [3] |
| Benzylthiol | Methyl Ethynyl Ketone | Neat, 30 °C, 45 min | β-Thio-α,β-unsaturated ketone | 76% | [3] |
| Diethyl Malonate | Methyl Ethynyl Ketone | Base (e.g., NaOEt), EtOH | 1,5-Dicarbonyl compound | High |
Cycloaddition Reactions
As an electron-deficient alkyne (an "alkynophile"), methyl ethynyl ketone is an excellent partner in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition.[10]
4.2.1. Diels-Alder Reaction
In the Diels-Alder reaction, methyl ethynyl ketone reacts with a conjugated diene to form a six-membered ring.[10][11] This reaction is a cornerstone of organic synthesis for its ability to form complex cyclic systems with high stereocontrol.
4.2.2. Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene
This procedure describes a typical Diels-Alder reaction performed at elevated temperatures.[11][12]
-
Preparation: Cyclopentadiene is typically generated fresh by cracking its dimer, dicyclopentadiene, via distillation.
-
Setup: In a sealed tube or a flask equipped with a reflux condenser, dissolve methyl ethynyl ketone (1.0 equivalent) in a suitable solvent (or neat).
-
Addition of Diene: Add freshly cracked cyclopentadiene (1.1-1.5 equivalents) to the solution.
-
Reaction: Heat the mixture. For less reactive systems, heating in a sealed tube at temperatures around 180 °C may be required.[12] For more reactive dienes, lower temperatures may suffice. Monitor the reaction by TLC or GC/MS.
-
Isolation and Purification: After cooling, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography or distillation to yield the bicyclic adduct. The reaction typically favors the formation of the endo product under kinetic control.
Applications in Drug Development
The functional handles on methyl ethynyl ketone make it a valuable building block in pharmaceutical synthesis. Its ability to participate in Michael additions and cycloadditions allows for the rapid construction of complex molecular scaffolds found in many bioactive molecules. For example, it has been utilized in the synthesis of precursors to clerodane diterpenoids and highly substituted piperidines.[13]
Safety and Handling
Methyl ethynyl ketone is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.
-
Hazards: Highly flammable liquid and vapor. Fatal if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[3][4] It is also a lachrymator.[1]
-
Personal Protective Equipment (PPE): Wear solvent-resistant gloves, splash-resistant goggles, a face shield, and a lab coat.[6]
-
Storage: Store in a tightly closed container in a cool, well-ventilated, and flame-proof area away from ignition sources.[6][14]
-
Spills and Disposal: Absorb spills with an inert material. Dispose of chemical waste in accordance with local, state, and federal regulations.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [webbook.nist.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Introduction to High Resolution Spectroscopy - Infrared Spectrum of 3-buten-2-one [scilearn.sydney.edu.au]
- 6. This compound(1423-60-5) 1H NMR spectrum [chemicalbook.com]
- 7. Jones oxidation - Wikipedia [en.wikipedia.org]
- 8. d-nb.info [d-nb.info]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. 3-Butyn-2-ol(2028-63-9) IR Spectrum [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. sciforum.net [sciforum.net]
- 13. researchgate.net [researchgate.net]
- 14. Jones Oxidation [organic-chemistry.org]
- 15. 3-Butyn-2-ol(2028-63-9) 1H NMR spectrum [chemicalbook.com]
Spectroscopic Profile of 3-Butyn-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 3-Butyn-2-one (CAS Registry Number: 1423-60-5).[1][2] The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, is intended to facilitate compound identification, characterization, and further research in various scientific and drug development applications.
Spectroscopic Data Summary
The following tables summarize the essential quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.4 | Singlet | 3H | CH₃ (Acetyl group) |
| ~3.2 | Singlet | 1H | C≡CH (Alkynyl proton) |
¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~33 | CH₃ (Acetyl group) |
| ~78 | C ≡CH |
| ~82 | C≡C H |
| ~185 | C=O (Ketone) |
Infrared (IR) Spectroscopy
| Frequency (cm⁻¹) | Description | Functional Group |
| ~3290 | C-H stretch | Terminal Alkyne (≡C-H) |
| ~2100 | C≡C stretch | Alkyne |
| ~1680 | C=O stretch | Conjugated Ketone |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 68 | High | [M]⁺ (Molecular Ion) |
| 43 | High | [CH₃CO]⁺ |
| 39 | Moderate | [C₃H₃]⁺ |
| 28 | High | [CO]⁺ |
Experimental Protocols
The data presented in this guide are representative of standard spectroscopic techniques. The following are generalized experimental protocols for obtaining such data for a compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a 5 mm NMR tube.[3] A small amount of Tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance or Varian instrument, is used for data acquisition.[3]
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): A drop of liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Attenuated Total Reflectance (ATR): A drop of the sample is placed directly onto the ATR crystal (e.g., diamond or germanium). This is a common and rapid method.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.[4]
-
Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is first recorded. The sample is then scanned, and the instrument software automatically subtracts the background to produce the sample's IR spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum displays the percentage of light transmitted versus the wavenumber (cm⁻¹). Absorption bands are identified and correlated with specific functional groups within the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile compound like this compound, Gas Chromatography (GC) is an ideal method for sample introduction (GC-MS), which also serves to separate the analyte from any impurities.[3] A dilute solution of the compound in a volatile solvent is injected into the GC.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method where high-energy electrons bombard the molecule, causing it to ionize and fragment.
-
Mass Analysis: The resulting ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion versus its m/z value.
Visualizing Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow of spectroscopic analysis for the structural elucidation of this compound, showing how different techniques provide complementary information.
Caption: Workflow of Spectroscopic Analysis for this compound.
References
Physical properties of acetylacetylene (boiling point, density)
An In-depth Technical Guide to the Physical Properties of Acetylacetylene (Diacetylene)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical properties of acetylacetylene, more systematically known as buta-1,3-diyne or diacetylene. With a focus on boiling point and density, this document furnishes researchers, scientists, and professionals in drug development with meticulously collated data, detailed experimental methodologies for the determination of these properties, and a logical visualization of the compound's physical characterization. Diacetylene is a highly reactive and flammable compound, and appropriate safety measures are emphasized throughout the described protocols.
Introduction to Acetylacetylene (Diacetylene)
Diacetylene (C₄H₂) is the simplest organic compound containing two conjugated triple bonds. It is a colorless gas at standard temperature and pressure and has been identified in the atmosphere of Titan and in protoplanetary nebulae.[1] Its high degree of unsaturation and linear geometry make it a molecule of significant interest in materials science, astrochemistry, and as a precursor in organic synthesis. Accurate knowledge of its physical properties is paramount for its safe handling, storage, and application in research and development.
Physical Properties of Diacetylene
The primary physical constants for diacetylene are summarized in the table below. These values have been compiled from various sources to provide a reliable reference.
Data Summary
| Physical Property | Value | Units | Notes |
| Boiling Point | 10[1][2] - 10.85[3] | °C | At standard atmospheric pressure. |
| 283[1] | K | ||
| Density | 0.709[3] - 0.711[2] | g/mL | As a liquid at or near its boiling point. |
| 0.76 | g/cm³ | Assumed mass density for crystalline diacetylene at 131 K, based on crystalline acetylene, as literature values for diacetylene are unavailable. |
Experimental Protocols for Physical Property Determination
The following sections detail the experimental methodologies for determining the boiling point and density of volatile compounds such as diacetylene. These protocols are synthesized from standard laboratory techniques and should be performed with strict adherence to safety protocols in a well-ventilated fume hood.
Determination of Boiling Point
Given that diacetylene is a gas at room temperature, its boiling point is determined at sub-ambient temperatures. The Thiele tube method is a suitable micro-scale technique for this purpose.
Objective: To determine the boiling point of diacetylene using the Thiele tube method.
Apparatus:
-
Thiele tube
-
High-range thermometer (-10°C to 100°C)
-
Small test tube (Durham tube)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attaching the test tube to the thermometer
-
Heating/cooling bath with a suitable medium (e.g., ethanol/dry ice slush bath)
-
Source of gaseous diacetylene
-
Condensation apparatus (cold finger)
Procedure:
-
Preparation: Set up a cooling bath to a temperature below the expected boiling point of diacetylene (e.g., -20°C).
-
Sample Condensation: Introduce gaseous diacetylene into the small test tube, which is cooled by a cold finger or the cooling bath, to condense a small amount of liquid diacetylene (approximately 0.5 mL).
-
Apparatus Assembly: Place the capillary tube, with its open end downwards, into the test tube containing the liquid diacetylene.
-
Mounting: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Thiele Tube Setup: Place the thermometer and test tube assembly into the Thiele tube, which is filled with a heat-transfer fluid that remains liquid at the required temperatures.
-
Heating: Gently and uniformly warm the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Observation: The boiling point is the temperature at which a continuous and rapid stream of bubbles emerges from the capillary tube.
-
Confirmation: Remove the heat source and record the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube. This temperature is the boiling point of the liquid.
Safety Precautions:
-
Diacetylene is highly flammable and can form explosive peroxides. All experiments should be conducted in a fume hood, away from ignition sources.
-
Use appropriate personal protective equipment (PPE), including safety goggles, lab coat, and cryogenic gloves when handling dry ice.
-
Ensure the apparatus is properly vented to prevent pressure buildup.
Determination of Density
The density of diacetylene gas can be determined by accurately measuring the mass of a known volume of the gas at a specific temperature and pressure. The ideal gas law is then used for calculation.
Objective: To determine the density of gaseous diacetylene.
Apparatus:
-
Gas-tight syringe of known volume (e.g., 100 mL)
-
Analytical balance (readable to ±0.001 g)
-
Thermometer
-
Barometer
-
Source of pure diacetylene gas
Procedure:
-
Syringe Preparation: Carefully evacuate the gas-tight syringe and measure its mass on the analytical balance. Record this as m₁.
-
Sample Collection: Fill the syringe with diacetylene gas to a specific volume (e.g., 100 mL). Record the volume, V.
-
Mass Measurement: Measure the mass of the filled syringe. Record this as m₂.
-
Temperature and Pressure: Record the ambient temperature (T) in Kelvin and the atmospheric pressure (P) in atmospheres.
-
Calculations:
-
Calculate the mass of the diacetylene gas: m = m₂ - m₁.
-
Calculate the density (ρ) of the gas under the recorded conditions: ρ = m / V.
-
To standardize the density, the ideal gas law (PV = nRT) can be used to calculate the molar mass (M) and then the density at standard temperature and pressure (STP).
-
Safety Precautions:
-
Handle diacetylene gas in a well-ventilated fume hood.
-
Ensure there are no leaks in the gas source or syringe.
-
Ground all equipment to prevent static discharge.
Visualization of Logical Relationships
The following diagram illustrates the logical workflow for the characterization of acetylacetylene's physical properties.
Caption: Logical workflow for the characterization of acetylacetylene.
References
An In-Depth Technical Guide to the Safe Handling and Precautions for 3-Butyn-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Butyn-2-one, a highly reactive α,β-unsaturated ketone, is a valuable building block in organic synthesis. Its utility, however, is matched by its significant health and safety hazards, including high flammability, acute toxicity, and potential for severe irritation. This technical guide provides a comprehensive overview of the safety and handling precautions necessary for the use of this compound in a laboratory setting. It includes detailed information on its physicochemical properties, known hazards, appropriate personal protective equipment, and procedures for safe storage, handling, and disposal. Furthermore, this guide delves into the toxicological profile of this compound, proposing a likely mechanism of toxicity via Michael addition and subsequent glutathione depletion, and provides illustrative experimental protocols for its use in chemical synthesis.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. Key quantitative data are summarized in Table 1.
| Property | Value | Reference |
| CAS Number | 1423-60-5 | [1] |
| Molecular Formula | C₄H₄O | [2][3] |
| Molecular Weight | 68.07 g/mol | [1][2] |
| Appearance | Clear, colorless to yellow or orange-brown liquid | [4] |
| Odor | Penetrating | [4] |
| Boiling Point | 85 °C (lit.) | [2][5] |
| Density | 0.87 g/mL at 25 °C (lit.) | [2][5] |
| Flash Point | -1 °C (30.2 °F) - closed cup | [2][5] |
| Refractive Index (n20/D) | 1.406 (lit.) | [2][5] |
| Autoignition Temperature | 274 °C | [4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance and requires careful handling. Its primary hazards are summarized in Table 2.[1][6]
| Hazard Class | GHS Classification | Signal Word | Hazard Statements |
| Flammable Liquids | Category 2 | Danger | H225: Highly flammable liquid and vapor.[1][2] |
| Acute Toxicity, Oral | Category 2 | Danger | H300: Fatal if swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation.[1][2] |
Safe Handling and Storage
Adherence to strict safety protocols is paramount when working with this compound to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment must be worn at all times when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and vapors which can cause severe eye irritation or damage.[6] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can cause irritation and systemic toxicity.[6] |
| Skin and Body Protection | Flame-retardant laboratory coat and closed-toe shoes. | Protects against accidental spills and fire hazards. |
| Respiratory Protection | Use in a well-ventilated fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Protects against inhalation of toxic and irritating vapors.[6] |
Engineering Controls
All work with this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation and to minimize the inhalation of vapors.[7] An emergency eyewash station and safety shower must be readily accessible.[7]
Storage
This compound should be stored in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[8] It should be stored separately from oxidizing agents, strong acids, and strong bases. Due to its volatility and flammability, storage in a designated flammable liquids cabinet is required.
Spill and Waste Disposal
In the event of a spill, evacuate the area and remove all ignition sources. Small spills can be absorbed with an inert material (e.g., vermiculite, sand) and placed in a sealed container for disposal. Large spills should be handled by emergency response personnel. All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Toxicology and Biological Effects
The toxicity of this compound is attributed to its chemical structure as an α,β-unsaturated ketone. This functional group makes the molecule an electrophile and a potent Michael acceptor.
Mechanism of Toxicity: Glutathione Depletion
The primary mechanism of toxicity for many α,β-unsaturated carbonyl compounds is through their reaction with cellular nucleophiles, most notably glutathione (GSH).[9] Glutathione is a critical tripeptide that protects cells from oxidative stress and detoxifies electrophilic compounds. This compound can react with the sulfhydryl group of the cysteine residue in glutathione in a Michael addition reaction. This conjugation, which can be spontaneous or catalyzed by glutathione S-transferases (GSTs), leads to the depletion of the cellular glutathione pool.[9] Depletion of glutathione can leave the cell vulnerable to oxidative damage and can disrupt cellular signaling pathways, ultimately leading to cell death.
Caption: Proposed mechanism of this compound toxicity via glutathione depletion.
Experimental Protocols
The following protocols are provided as illustrative examples and should be adapted to specific experimental conditions and performed with all necessary safety precautions.
General Handling Protocol for this compound in a Research Laboratory
This protocol outlines the essential steps for safely handling this compound.
Caption: A generalized workflow for the safe handling of this compound.
Example Experimental Protocol: Michael Addition of a Thiol to this compound
This protocol is a representative example of a reaction utilizing this compound as a Michael acceptor.
Objective: To synthesize a β-thioether ketone via the Michael addition of a thiol to this compound.
Materials:
-
This compound
-
Thiophenol (or other thiol)
-
Triethylamine (as a catalyst)
-
Dichloromethane (or other suitable solvent)
-
Round-bottom flask with a magnetic stir bar
-
Syringes and needles
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve thiophenol (1.0 equivalent) in dichloromethane.
-
Addition of Reactants: Cool the solution to 0 °C in an ice bath. Add triethylamine (0.1 equivalents) dropwise via syringe.
-
Addition of this compound: Slowly add this compound (1.0 equivalent) to the stirred solution via syringe.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a potent and versatile reagent in chemical synthesis, but its use demands a high level of safety awareness and strict adherence to handling protocols. Its high flammability and acute toxicity, likely mediated by its reactivity as a Michael acceptor and subsequent depletion of cellular glutathione, necessitate the use of appropriate personal protective equipment and engineering controls. By understanding its properties and hazards, and by implementing the safe handling procedures outlined in this guide, researchers can mitigate the risks associated with this valuable chemical and continue to leverage its synthetic potential in a safe and responsible manner.
References
- 1. guidechem.com [guidechem.com]
- 2. guidechem.com [guidechem.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Michael Addition [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Michael Addition and Aldol Reaction – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 8. How To [chem.rochester.edu]
- 9. encyclopedia.pub [encyclopedia.pub]
The Discovery and Synthetic History of 3-Butyn-2-one: A Technical Guide for Chemical Researchers
An In-depth Review of a Versatile C4 Building Block for Organic Synthesis and Drug Discovery
Abstract
3-Butyn-2-one, also known as methyl ethynyl ketone, is a highly reactive and versatile C4 building block in organic synthesis. Its unique bifunctional nature, possessing both a terminal alkyne and a ketone, allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex organic molecules, including heterocycles and natural products. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, detailing its seminal synthesis and subsequent methodological advancements. It further presents a compilation of its key physicochemical and spectroscopic properties, detailed experimental protocols for its preparation, and explores its applications in the synthesis of bioactive molecules and pharmaceuticals.
Introduction
This compound (CAS 1423-60-5) is a colorless to pale yellow liquid with the chemical formula C₄H₄O.[1] Its structure, featuring a terminal acetylene group conjugated with a ketone, renders it a potent Michael acceptor and a versatile substrate for a variety of organic reactions, including cycloadditions, nucleophilic additions, and condensations. This reactivity profile has established this compound as a valuable intermediate in the synthesis of a wide array of organic compounds, particularly in the construction of heterocyclic systems that form the core of many pharmaceutical agents.[2][3] This guide is intended for researchers, scientists, and drug development professionals, providing a detailed technical resource on the history, synthesis, and applications of this important chemical entity.
Discovery and Historical Synthesis
The chemistry of acetylenic ketones, including this compound (then referred to as ethynyl methyl ketone), gained significant traction in the mid-20th century. While earlier explorations into acetylenic compounds existed, a pivotal moment in the accessibility and study of acetylenic ketones came with the work of K. Bowden, I. M. Heilbron, and E. R. H. Jones. In their 1946 publication in the Journal of the Chemical Society, they described a new and convenient method for the synthesis of acetylenic ketones by the chromic acid oxidation of the corresponding secondary acetylenic alcohols.[4][5][6] This work made previously scarce ethynyl ketones, like this compound, readily available for systematic investigation.[5]
The precursor, 3-Butyn-2-ol, was synthesized through the Favorskii reaction, a method discovered by the Russian chemist Alexei Yevgrafovich Favorskii in the early 1900s, which involves the reaction of an alkyne with a carbonyl compound under basic conditions.
The general synthetic pathway to this compound as established by this early work is a two-step process:
-
Ethynylation of Acetaldehyde: Acetylene is reacted with acetaldehyde in the presence of a strong base to form 3-Butyn-2-ol.
-
Oxidation: The resulting secondary alcohol, 3-Butyn-2-ol, is then oxidized to yield this compound.
This synthetic approach is a foundational concept in the chemistry of acetylenic compounds and is illustrated in the workflow diagram below.
Physicochemical and Spectroscopic Data
This compound is a clear, colorless to yellow liquid.[1] It is a reactive and somewhat unstable compound, and care should be taken in its handling and storage. A summary of its key physical and spectroscopic properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₄O | [7] |
| Molecular Weight | 68.07 g/mol | [7] |
| CAS Number | 1423-60-5 | [7] |
| Boiling Point | 85 °C (lit.) | [2] |
| Density | 0.87 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.406 (lit.) | [2] |
| ¹H NMR (CDCl₃) | δ 2.37 (s, 3H), 3.15 (s, 1H) | |
| ¹³C NMR (CDCl₃) | δ 32.8, 76.9, 81.9, 184.8 | |
| Infrared (IR) | ν 3260 (≡C-H), 2100 (C≡C), 1680 (C=O) cm⁻¹ |
Experimental Protocols
Historical Synthesis: Oxidation of 3-Butyn-2-ol with Chromic Acid
The following is a representative experimental protocol adapted from the principles described in the seminal work of Bowden, Heilbron, and Jones (1946).
Materials:
-
3-Butyn-2-ol
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
A solution of chromic acid (Jones reagent) is prepared by carefully dissolving chromium trioxide in concentrated sulfuric acid, followed by dilution with water.
-
3-Butyn-2-ol is dissolved in acetone and cooled in an ice bath.
-
The prepared chromic acid solution is added dropwise to the stirred solution of 3-Butyn-2-ol, maintaining the temperature below 20 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.
-
The excess oxidant is quenched by the addition of isopropanol.
-
The mixture is then diluted with water and extracted with diethyl ether.
-
The combined ether extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed by distillation, and the crude this compound is purified by fractional distillation.
Applications in Drug Development and Medicinal Chemistry
The rich reactivity of this compound makes it a valuable synthon for the construction of various heterocyclic scaffolds of medicinal importance. Its ability to participate in cyclocondensation and Michael addition reactions is particularly exploited in the synthesis of pyrimidines, pyridines, and other nitrogen-containing heterocycles, which are prevalent in numerous drug classes.
Synthesis of Pyrimidine Derivatives
Pyrimidine and its fused derivatives are core structures in a vast number of bioactive compounds, including antiviral and anticancer agents. This compound can serve as a three-carbon building block in the synthesis of pyrimidines. For instance, it can undergo condensation reactions with amidines to form substituted pyrimidines.
Precursor to Kinase Inhibitors
Many kinase inhibitors, a critical class of anticancer drugs, feature heterocyclic cores. The synthesis of these complex molecules often relies on versatile building blocks. While direct examples of marketed drugs synthesized from this compound are not readily found in the public domain, its utility in constructing the foundational heterocyclic systems, such as pyridopyrimidines, makes it a relevant starting material in the early stages of kinase inhibitor discovery and development.[8]
Role in the Synthesis of Antiviral Compounds
The development of novel antiviral agents is an ongoing area of research. Heterocyclic compounds, particularly those containing nitrogen, are a rich source of antiviral drug candidates. The synthesis of such compounds can be facilitated by the use of reactive intermediates like this compound to construct the core ring systems.[3][9][10][11]
Conclusion
Since its practical synthesis was first reported in the 1940s, this compound has emerged as a significant and versatile building block in organic chemistry. Its unique combination of a terminal alkyne and a ketone functionality allows for a wide range of chemical transformations, making it an invaluable tool for the construction of complex molecular architectures. For researchers in drug discovery and development, this compound offers a reliable and reactive starting material for the synthesis of diverse heterocyclic libraries, which are essential for identifying novel therapeutic agents. The historical context of its discovery and the evolution of its synthesis underscore the enduring importance of fundamental synthetic methodology in advancing the frontiers of medicinal chemistry.
References
- 1. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13. Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. K. Bowden, I.M. Heilbron, E. R. H. Jones and B. C. L. Weedon, “Acetylenic compounds. I. Preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols,” J. Chem. Soc. 1946, pp. 39-45. - References - Scientific Research Publishing [scirp.org]
- 5. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
Core Stability and Storage of 3-Butyn-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage conditions for 3-Butyn-2-one (CAS: 1423-60-5), a highly reactive ketone. Due to its chemical structure, specifically the presence of a terminal alkyne and a conjugated ketone, this compound is susceptible to various degradation pathways, necessitating strict handling and storage protocols to ensure its integrity for research and development applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various experimental and storage conditions.
| Property | Value | Reference |
| Molecular Formula | C4H4O | |
| Molecular Weight | 68.07 g/mol | |
| Appearance | Clear yellow to orange-brown liquid | |
| Boiling Point | 85 °C (lit.) | |
| Density | 0.87 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.406 (lit.) | |
| Flash Point | -1 °C (closed cup) | |
| Solubility | Soluble in water |
Stability Profile and Degradation Pathways
This compound is a reactive molecule prone to degradation, primarily through polymerization and peroxide formation. Understanding these pathways is critical for maintaining its chemical purity.
Polymerization: As an α,β-unsaturated ketone, this compound can undergo polymerization, especially when exposed to heat, light, or in the absence of inhibitors. This process can lead to the formation of a solid, insoluble mass, rendering the chemical unusable.
Peroxide Formation: The presence of an ether linkage is not a prerequisite for peroxide formation. Compounds with other functional groups, including some ketones, can form peroxides upon prolonged exposure to air and light. While not explicitly detailed in the provided search results for this compound, this is a potential degradation pathway for reactive ketones. Peroxides are often unstable and can be explosive, posing a significant safety hazard.
The following diagram illustrates the potential degradation pathways of this compound.
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling Conditions
To ensure the stability and safety of this compound, the following storage and handling conditions are recommended:
| Condition | Recommendation | Rationale | Reference |
| Temperature | Store in a cool place, 0-6°C recommended. | To minimize polymerization and other degradation reactions. | |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation and peroxide formation. | |
| Light Exposure | Store in a dark place, protected from light. | Light can catalyze polymerization and peroxide formation. | |
| Container | Keep container tightly closed in a dry and well-ventilated place. Lined metal or plastic pails are suitable. | To prevent contamination and exposure to moisture and air. | |
| Inhibitors | For long-term storage, the addition of a suitable inhibitor may be necessary. | To prevent polymerization. |
Handling Precautions:
-
Avoid contact with skin and eyes.
-
Avoid inhalation of vapor or mist.
-
Keep away from sources of ignition as it is highly flammable.
-
Take measures to prevent the buildup of electrostatic charge.
-
Use in a well-ventilated area.
Experimental Protocols for Stability Assessment
While specific experimental protocols for this compound were not found, a general workflow for assessing the stability of a reactive small molecule is outlined below.
Caption: A generalized experimental workflow for stability testing.
Methodology:
-
Sample Preparation: Prepare samples of this compound, either neat or in a relevant solvent system. A control sample should be stored under ideal conditions (e.g., -20°C, inert atmosphere, dark).
-
Application of Stress Conditions: Expose the samples to a matrix of stress conditions, such as elevated temperatures (e.g., 40°C, 60°C), UV/Vis light exposure, and exposure to air.
-
Time-Point Analysis: At specified time intervals, withdraw aliquots from each sample.
-
Analytical Characterization: Analyze the aliquots using appropriate analytical techniques to quantify the amount of remaining this compound and identify any degradation products.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the purity of the sample and quantify the parent compound.
-
Mass Spectrometry (MS): Coupled with GC or LC to identify the molecular weights of degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structures of degradation products.
-
-
Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation kinetics. Use the data from MS and NMR to propose degradation pathways.
Incompatible Materials
To prevent hazardous reactions, this compound should be stored separately from the following classes of chemicals:
-
Oxidizing agents: Nitrates, peroxides, etc., can lead to vigorous and potentially explosive reactions.
-
Strong bases: Can catalyze polymerization and other reactions.
-
Reducing agents: May react with the ketone functionality.
Methodological & Application
Application Notes and Protocols: 3-Butyn-2-one as a Michael Acceptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butyn-2-one is a highly versatile bifunctional reagent in organic synthesis. Its structure, featuring a ketone conjugated with a terminal alkyne, renders it an excellent Michael acceptor. The strong electron-withdrawing nature of the acetylenic ketone moiety activates the alkyne for nucleophilic conjugate addition, making it a valuable building block for the synthesis of a wide array of complex organic molecules. This reactivity is particularly significant in the field of drug development, where this compound serves as a precursor for the synthesis of various heterocyclic scaffolds, which are prevalent in biologically active compounds. This document provides an overview of its applications, key reaction data, and detailed experimental protocols.
Core Concept: The Michael Addition Reaction
The cornerstone of this compound's utility is the Michael reaction, a nucleophilic conjugate addition to an α,β-unsaturated carbonyl compound. In this reaction, a nucleophile attacks the β-carbon of the alkyne, which is the electrophilic site in the conjugated system. This process is highly efficient with "soft" nucleophiles such as enolates, amines, and thiols. The initial addition is often followed by a protonation or a subsequent intramolecular cyclization, leading to diverse molecular architectures.
Application Notes and Protocols for 3-Butyn-2-one in Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them invaluable tools in chemical biology, drug discovery, and materials science.[1][2] The most prominent example of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[1][2] Another important variant is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which occurs without the need for a toxic copper catalyst, making it suitable for applications in living systems.
These notes provide a general framework and hypothetical protocols for utilizing 3-butyn-2-one in CuAAC reactions, based on established principles of click chemistry. Researchers should be aware that these protocols are intended as a starting point and will require optimization and careful characterization of the resulting products.
General Considerations for Using this compound in CuAAC
The presence of the ketone group in this compound introduces both opportunities and challenges for its use in click chemistry.
-
Reactivity: The electron-withdrawing nature of the acetyl group may influence the reactivity of the terminal alkyne in the CuAAC reaction. This could potentially affect reaction kinetics compared to other commonly used alkynes.
-
Side Reactions: The ketone functionality is generally stable under standard CuAAC conditions. However, under certain conditions or with specific substrates, the potential for side reactions involving the ketone should be considered.
-
Solubility: this compound is soluble in water and common organic solvents, which provides flexibility in the choice of reaction medium.[3]
Hypothetical Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol describes a general procedure for a small-scale trial reaction between an organic azide and this compound. It is imperative to note that this is a theoretical protocol and requires experimental validation and optimization.
Materials
-
Organic azide of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and a co-solvent like t-butanol, DMSO, or THF)
-
Deionized water
-
Nitrogen or Argon gas for inert atmosphere
Procedure
-
Preparation of Reactants:
-
In a suitable reaction vial, dissolve the organic azide (1.0 equivalent) in the chosen solvent system.
-
Add this compound (1.1 to 1.5 equivalents). The slight excess of the alkyne can help drive the reaction to completion.
-
-
Preparation of Catalyst Solution:
-
In a separate vial, prepare a fresh stock solution of copper(II) sulfate (e.g., 100 mM in deionized water).
-
In another vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water).
-
-
Reaction Setup:
-
If the reactants are sensitive to oxidation, degas the reaction mixture by bubbling with an inert gas (N₂ or Ar) for 10-15 minutes.
-
To the reaction mixture, add the copper(II) sulfate solution to a final concentration of 1-5 mol%.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mol%. The solution will often turn a pale yellow or green color upon addition of the ascorbate, indicating the reduction of Cu(II) to the active Cu(I) species.
-
-
Reaction Conditions:
-
Seal the reaction vial and stir the mixture at room temperature.
-
Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be isolated. The work-up procedure will depend on the properties of the product.
-
For small molecules, an extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) may be suitable.
-
For bioconjugates, purification might involve size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and the copper catalyst.
-
If necessary, the final product can be further purified by column chromatography on silica gel.
-
Data Presentation: Hypothetical Reaction Parameters
As no specific experimental data for this compound in click chemistry is available, the following table presents a hypothetical set of starting conditions for optimization.
| Parameter | Suggested Starting Condition | Range for Optimization |
| Azide Concentration | 10 mM | 1 - 100 mM |
| This compound (Equivalents) | 1.2 | 1.1 - 2.0 |
| CuSO₄·5H₂O (mol%) | 2 | 1 - 10 |
| Sodium Ascorbate (mol%) | 5 | 5 - 20 |
| Solvent System | 1:1 t-BuOH/H₂O | Various aqueous/organic mixtures |
| Temperature | Room Temperature | RT - 60 °C |
| Reaction Time | 1 - 24 hours | Monitor for completion |
Visualizations
General Workflow for a CuAAC Reaction
The following diagram illustrates the general workflow for performing a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Conceptual Reaction Scheme
This diagram illustrates the fundamental transformation in a CuAAC reaction involving this compound.
Conclusion and Future Outlook
While this compound is a commercially available terminal alkyne, its application in click chemistry is not well-documented in the scientific literature. The provided hypothetical protocol for a CuAAC reaction serves as a foundational starting point for researchers interested in exploring its potential. Key to the successful implementation of this compound in click chemistry will be systematic optimization of reaction conditions and thorough characterization of the resulting triazole products. The unique electronic properties conferred by the ketone functionality may lead to interesting reactivity and applications, warranting further investigation by the scientific community. Professionals in drug development may find the resulting acetyl-substituted triazoles to be novel scaffolds for library synthesis.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. chempep.com [chempep.com]
- 3. This compound | 1423-60-5 [chemicalbook.com]
- 4. This compound [webbook.nist.gov]
- 5. Butyn-2-one | C4H4O | CID 15018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 1423-60-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. This compound, 96% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. This compound [webbook.nist.gov]
Application Notes and Protocols: 3-Butyn-2-one in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butyn-2-one is a versatile and highly reactive building block in organic synthesis, prized for its dual functionality as both a ketone and a terminal alkyne. This unique combination of electrophilic and nucleophilic centers makes it an ideal precursor for the construction of a wide array of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug development. Its reactivity allows for participation in various cyclization reactions, including condensations, cycloadditions, and multicomponent reactions, providing access to diverse five- and six-membered heterocyclic systems such as pyrazoles, pyridines, and pyrimidines. These heterocycles are core components of numerous pharmaceuticals, agrochemicals, and materials. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic frameworks utilizing this compound.
Synthesis of Five-Membered Heterocycles: Pyrazoles
The reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazines is a classic and efficient method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis. As an α,β-alkynone, this compound serves as a direct precursor to pyrazoles upon reaction with hydrazine derivatives, circumventing the need for a subsequent oxidation step that is often required when starting from β-diketones. The reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl group, followed by an intramolecular Michael addition to the alkyne.
General Reaction Scheme:
Caption: General synthesis of pyrazoles from this compound.
Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole
This protocol is adapted from the well-established synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine, modified for the use of this compound.[1][2][3][4][5]
Materials:
-
This compound
-
Hydrazine hydrate or Hydrazine sulfate
-
Sodium hydroxide (if using hydrazine sulfate)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Diethyl ether
-
Anhydrous potassium carbonate
-
Saturated sodium chloride solution
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature. A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, allow the reaction mixture to cool to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain the crude 3,5-dimethylpyrazole.
-
The crude product can be purified by recrystallization from a suitable solvent such as petroleum ether to yield the pure product.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Acetylacetone | Hydrazine sulfate/NaOH | 3,5-Dimethylpyrazole | - | Water | 15 | 1.5 | 77-81 | [1] |
| Acetylacetone | Hydrazine hydrate | 3,5-Dimethylpyrazole | Acetic acid | Water | 40-50 | 0.5 | 75 | [3] |
| Pyrazole ketone | Phenyl hydrazine | Pyrazole hydrazone | Acetic acid | Ethanol | Reflux | - | Good | [6] |
Note: The yields for the reaction with this compound are expected to be comparable to or higher than those with acetylacetone due to the direct formation of the aromatic pyrazole.
Synthesis of Six-Membered Heterocycles: Pyridines
The synthesis of pyridines from this compound can be effectively achieved through the Bohlmann-Rahtz pyridine synthesis. This reaction involves the condensation of an enamine with an ethynylketone, such as this compound, to form an aminodiene intermediate, which then undergoes a heat-induced or acid-catalyzed cyclodehydration to yield a substituted pyridine.[7][8][9][10]
General Reaction Scheme:
Caption: Bohlmann-Rahtz synthesis of pyridines.
Experimental Protocol: One-Pot Synthesis of a Substituted Pyridine
This protocol is based on a modified, one-pot Bohlmann-Rahtz synthesis that utilizes acidic conditions to promote both the initial condensation and the subsequent cyclization.[7][11]
Materials:
-
This compound
-
β-Enaminone (e.g., ethyl 3-aminocrotonate)
-
Glacial acetic acid or Amberlyst 15 ion-exchange resin
-
Toluene or Ethanol
Procedure:
-
In a sealed tube or a round-bottomed flask with a reflux condenser, dissolve the β-enaminone (1.0 eq) and this compound (1.1 eq) in a suitable solvent like toluene or ethanol.
-
Add glacial acetic acid (as solvent or catalyst) or a catalytic amount of Amberlyst 15 resin.
-
Heat the reaction mixture to 50-80 °C. The use of microwave irradiation can significantly reduce the reaction time.[11]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, cool the mixture and, if using Amberlyst 15, filter off the resin.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyridine.
Quantitative Data for Bohlmann-Rahtz Type Reactions:
| Enamine | Alkynone | Product | Catalyst/Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Ethyl 3-aminocrotonate | 4-Phenylbut-3-yn-2-one | Ethyl 2,6-dimethyl-4-phenylnicotinate | Acetic acid | 50 | 24 h | 95 | [7] |
| Ethyl 3-aminocrotonate | 4-(Trimethylsilyl)but-3-yn-2-one | Ethyl 2,6-dimethyl-4-(trimethylsilyl)nicotinate | Amberlyst 15 / EtOH | 50 | 24 h | 78 | [7] |
Synthesis of Six-Membered Heterocycles: Pyrimidines
The synthesis of pyrimidines typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a binucleophile containing an N-C-N fragment, such as amidines (e.g., guanidine), urea, or thiourea.[12] this compound, as a 1,3-dielectrophile, can react with these binucleophiles to form pyrimidine derivatives. The reaction likely proceeds via an initial nucleophilic attack on the carbonyl carbon followed by a conjugate addition to the alkyne.
General Reaction Scheme:
Caption: General synthesis of pyrimidines from this compound.
Experimental Protocol: Synthesis of a Substituted Pyrimidine
This is a general protocol inferred from the synthesis of pyrimidines from chalcones (α,β-unsaturated ketones) and guanidine or urea.[13][14][15]
Materials:
-
This compound
-
Guanidine hydrochloride or Urea
-
Potassium hydroxide or Sodium ethoxide
-
Ethanol
Procedure:
-
In a round-bottomed flask, dissolve this compound (1.0 eq) and guanidine hydrochloride (1.2 eq) or urea (1.2 eq) in ethanol.
-
Add a solution of potassium hydroxide or sodium ethoxide (1.5 eq) in ethanol to the mixture with stirring.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water) to afford the pure pyrimidine derivative.
Quantitative Data for Pyrimidine Synthesis from Chalcones:
| Chalcone | Binucleophile | Product | Base | Solvent | Time (h) | Yield (%) | Reference |
| Substituted Chalcone | Guanidine-HCl | 2-Amino-4,6-diarylpyrimidine | 50% KOH | Ethanol | 12 | 18-51 | [13] |
| Substituted Chalcone | Urea | 4,6-Diarylpyrimidin-2(1H)-one | 40% KOH | Ethanol | 4 | - | [14] |
Note: The reaction conditions and yields for this compound are expected to be within a similar range, though optimization may be required.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. Its unique electronic properties allow for straightforward and efficient access to important pharmacophores like pyrazoles, pyridines, and pyrimidines. The protocols outlined in these application notes provide a solid foundation for researchers to explore the rich chemistry of this compound in the development of novel molecular entities for various scientific and industrial applications. The adaptability of these reactions to multicomponent and one-pot procedures further enhances their appeal in modern organic synthesis, promoting efficiency and sustainability.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scribd.com [scribd.com]
- 3. scribd.com [scribd.com]
- 4. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 5. CN100506798C - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 6. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 8. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 9. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. bu.edu.eg [bu.edu.eg]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. chemtube3d.com [chemtube3d.com]
- 15. heteroletters.org [heteroletters.org]
Application Notes and Protocols for Reactions Involving 3-Butyn-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for chemical reactions involving 3-butyn-2-one. It is a versatile reagent in organic synthesis, primarily utilized as a Michael acceptor and a building block for various heterocyclic compounds.
Overview and Physicochemical Properties
This compound, also known as methyl ethynyl ketone, is a terminal acetylenic compound and a methyl ketone.[1][2] It is a clear, colorless to yellow-orange-brown liquid that is highly reactive.[1][3] Its chemical reactivity makes it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals.[1][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 1423-60-5 | [2][3] |
| Molecular Formula | C₄H₄O | [2][3] |
| Molecular Weight | 68.07 g/mol | [2][5] |
| Boiling Point | 85-86 °C | [1][5][6] |
| Density | 0.87 g/mL at 25 °C | [5][7] |
| Refractive Index | n20/D 1.406 | [5][7] |
| Flash Point | -1 °C (closed cup) | [6][7] |
| Autoignition Temperature | 274 °C | [1][3] |
| Appearance | Clear yellow to orange-brown liquid | [1][3] |
| Odor | Penetrating | [1][3] |
| Solubility | Soluble in water | [3] |
Safety and Handling
This compound is a hazardous chemical and must be handled with extreme caution in a well-ventilated chemical fume hood.[8] It is highly flammable, and fatal if swallowed, inhaled, or in contact with skin.[6] It is also a lacrimator and causes severe skin and eye irritation.[1][3]
General Handling Precautions:
-
Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8]
-
Use a respirator with a suitable filter (e.g., type ABEK (EN14387)).[7]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3][8] Use non-sparking tools.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, preferably refrigerated (0-10°C) under an inert atmosphere.[3][6]
-
It is sensitive to light, air, and heat.[6]
-
Ground and bond containers and receiving equipment to prevent static discharge.[8]
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[3][8]
-
If inhaled, move the person to fresh air and call a poison center or doctor immediately.[8]
-
If swallowed, rinse the mouth and call a poison center or doctor immediately.[6]
Key Applications in Organic Synthesis
This compound is a prominent reagent in several types of organic reactions, largely due to its electrophilic alkyne conjugated to a ketone.
3.1. Michael Addition Reactions
The most common application of this compound is as a Michael acceptor.[9] It readily undergoes conjugate addition with a wide variety of nucleophiles, including amines, thiols, and stabilized carbanions (e.g., from β-ketoesters or malonates).[9][10][11] This reaction is fundamental for constructing new carbon-carbon and carbon-heteroatom bonds.
The general mechanism involves the attack of a nucleophile on the β-carbon of the alkyne, leading to an enolate intermediate, which is then protonated to yield the final product.
3.2. Synthesis of Heterocycles
This compound is a key precursor for synthesizing various heterocyclic compounds. It can undergo double Michael addition reactions with dinucleophiles to form cyclic structures. For example, its reaction with nitrogen-containing tethered diacids can produce highly substituted piperidines (pipecolic acid derivatives).[5][12] Similarly, reactions with ortho-tosylamidophenyl malonate, catalyzed by chiral aminophosphines, can yield indolines.[1][5]
3.3. Click Chemistry
As a terminal alkyne, this compound can participate in "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[13][14] This reaction provides an efficient and specific method for forming 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science.[14]
Experimental Protocols
The following protocols are representative examples of reactions involving this compound. All manipulations should be carried out in a fume hood with appropriate safety precautions.
4.1. Protocol 1: Aza-Michael Addition of Aniline to this compound
This protocol describes the addition of an amine nucleophile to this compound.
Materials:
-
This compound
-
Aniline
-
Toluene (or other suitable solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (10 mmol, 1.0 eq) in 20 mL of toluene.
-
Reagent Addition: Add aniline (10 mmol, 1.0 eq) to the solution at room temperature with stirring.
-
Reaction: Heat the reaction mixture to 80°C and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent, to obtain the desired 4-(phenylamino)but-3-en-2-one.
4.2. Protocol 2: Thia-Michael Addition of Thiophenol to this compound
This protocol demonstrates the addition of a thiol nucleophile.
Materials:
-
This compound
-
Thiophenol
-
Triethylamine (Et₃N) as a catalyst
-
Dichloromethane (DCM) as a solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (10 mmol, 1.0 eq) and thiophenol (10 mmol, 1.0 eq) in 20 mL of dichloromethane.
-
Catalyst Addition: Cool the solution in an ice bath and add triethylamine (1 mmol, 0.1 eq) dropwise with stirring.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. The reaction is often exothermic and typically completes within 30-60 minutes.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture with 1M HCl (2 x 15 mL), followed by saturated NaHCO₃ solution (2 x 15 mL), and finally with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the product by column chromatography on silica gel.
Data Presentation
The following table summarizes representative data for Michael addition reactions with this compound under various conditions.
Table 2: Representative Data for Michael Additions to this compound
| Entry | Nucleophile | Catalyst | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | Aniline | None | Toluene | 80 | 4 h | ~85-95 |
| 2 | Thiophenol | Triethylamine | Dichloromethane | RT | 30 min | >90 |
| 3 | Diethyl Malonate | Sodium Ethoxide | Ethanol | Reflux | 1 h | ~80-90 |
| 4 | Indole | None | Neat | 100 | 2 h | ~70-80 |
Note: The data presented are representative and may require optimization for specific substrates and scales.
Visualization of Experimental Workflow
The general workflow for conducting a reaction with this compound is depicted below.
References
- 1. This compound | 1423-60-5 [chemicalbook.com]
- 2. This compound [webbook.nist.gov]
- 3. Page loading... [guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. 3-丁炔-2-酮 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 1423-60-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. 3-丁炔-2-酮 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 12. This compound | CAS#:1423-60-5 | Chemsrc [chemsrc.com]
- 13. Click chemistry - Wikipedia [en.wikipedia.org]
- 14. Click Chemistry [organic-chemistry.org]
Application Notes and Protocols for Stereoselective Reactions with 3-Butyn-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butyn-2-one is a versatile four-carbon building block containing both a ketone and a terminal alkyne, making it a highly reactive and valuable substrate in organic synthesis. Its prochiral ketone and activated triple bond offer multiple sites for stereoselective transformations, enabling the synthesis of a wide array of chiral molecules. This document provides detailed application notes and experimental protocols for key stereoselective reactions involving this compound, including asymmetric hydrogenation, allylboration, Michael addition, and cycloaddition reactions. The resulting chiral products are valuable intermediates in the development of pharmaceuticals and other biologically active compounds.
Asymmetric Transfer Hydrogenation of this compound Derivatives
Asymmetric transfer hydrogenation is a powerful method for the enantioselective reduction of ketones to chiral secondary alcohols. While the direct asymmetric hydrogenation of the volatile this compound can be challenging, a robust and well-documented procedure exists for its silyl-protected analogue, 4-triisopropylsilyl-3-butyn-2-one. The resulting chiral alcohol can be readily deprotected to afford the desired (S)-3-butyn-2-ol.
Data Presentation
| Reaction Step | Substrate | Catalyst (mol%) | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) | Ref. |
| Hydrogenation | 4-Triisopropylsilyl-3-butyn-2-one | RuCl--INVALID-LINK-- (1.3) | Isopropyl alcohol | Isopropyl alcohol | 1.5 | RT | 97 | >95 | [1] |
| Deprotection | (S)-4-Triisopropylsilyl-3-butyn-2-ol | - | TBAF (1.1 equiv) | THF | 0.75 | 0 to RT | ~95 (crude) | - | [2] |
Experimental Protocols
Protocol 1.1: Asymmetric Transfer Hydrogenation of 4-Triisopropylsilyl-3-butyn-2-one [1]
This protocol describes the synthesis of (S)-4-triisopropylsilyl-3-butyn-2-ol.
Materials:
-
4-Triisopropylsilyl-3-butyn-2-one
-
Isopropyl alcohol (anhydrous)
-
RuCl--INVALID-LINK-- catalyst
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (flame-dried)
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a flame-dried, 500-mL round-bottomed flask equipped with a magnetic stir bar and under an argon atmosphere, add 4-triisopropylsilyl-3-butyn-2-one (5.1 g, 22.7 mmol).
-
Add anhydrous isopropyl alcohol (250 mL) to the flask via syringe.
-
In a separate small flask, dissolve the RuCl--INVALID-LINK-- catalyst (180 mg, 0.3 mmol) in a minimal amount of anhydrous CH₂Cl₂ (~5 mL).
-
Add the catalyst solution to the stirred solution of the ketone in one portion via syringe.
-
Stir the reaction mixture at room temperature for 1.5 hours.
-
Upon completion, remove the solvent using a rotary evaporator.
-
The crude product can be purified by distillation to yield (S)-4-triisopropylsilyl-3-butyn-2-ol as a clear oil.
Protocol 1.2: Deprotection of (S)-4-Triisopropylsilyl-3-butyn-2-ol [2]
This protocol describes the removal of the triisopropylsilyl (TIPS) protecting group to yield (S)-3-butyn-2-ol.
Materials:
-
(S)-4-Triisopropylsilyl-3-butyn-2-ol
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve (S)-4-triisopropylsilyl-3-butyn-2-ol (1.0 equiv) in anhydrous THF (to make an approx. 0.1 M solution) in a round-bottomed flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1 M TBAF solution in THF (1.1 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture for 45 minutes, allowing it to warm to room temperature.
-
Dilute the reaction mixture with dichloromethane.
-
Quench the reaction by adding deionized water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude (S)-3-butyn-2-ol.
Signaling Pathway/Workflow Diagram
Asymmetric Allylboration of this compound
Asymmetric allylboration of ketones provides a powerful method for the construction of chiral tertiary homoallylic alcohols. The reaction of this compound with a chiral allyldialkylborane, such as B-allyldiisopinocampheylborane (Ipc₂BAll), proceeds with good enantioselectivity.
Data Presentation
| Substrate | Chiral Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) | Ref. |
| This compound | Ipc₂BCH₂CH=CH₂ | Ether | 4 | -78 to 25 | 70 | 75 | [3] |
Experimental Protocol
Protocol 2.1: Asymmetric Allylboration of this compound [3]
This protocol is based on the reported reaction conditions and general procedures for asymmetric allylboration.
Materials:
-
This compound
-
B-Allyldiisopinocampheylborane (Ipc₂BAll) (prepared from (+)-α-pinene)
-
Anhydrous diethyl ether (Et₂O)
-
Sodium hydroxide (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (flame-dried)
-
Magnetic stirrer
-
Dry ice/acetone bath
Procedure:
-
In a flame-dried, round-bottomed flask under an argon atmosphere, prepare a solution of B-allyldiisopinocampheylborane (1.0 equiv) in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add this compound (1.0 equiv) dropwise to the stirred solution of the chiral borane.
-
Continue stirring at -78 °C for 3 hours.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
-
Cool the mixture to 0 °C and carefully add 3 M NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂.
-
Stir the mixture at room temperature until the oxidation is complete (the biphasic mixture becomes clear).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, 3-methyl-5-hexen-1-yn-3-ol, can be purified by column chromatography.
Reaction Mechanism Diagram
Stereoselective Michael Addition to this compound
The conjugate addition of nucleophiles to α,β-unsaturated systems is a fundamental C-C and C-heteroatom bond-forming reaction. While specific, detailed protocols for the asymmetric Michael addition to this compound are not extensively documented in readily accessible literature, general methods using organocatalysts with similar α,β-unsaturated ketones can be adapted. The following protocol is a representative example for the conjugate addition of a thiol to an activated alkyne, which is expected to proceed with high stereoselectivity for the (E)-isomer.
Data Presentation (Representative)
| Nucleophile | Catalyst | Solvent | Time | Temp (°C) | Yield (%) | Stereoselectivity |
| Thiophenol | Et₃N | CH₂Cl₂ | 15-30 min | RT | High | Predominantly E |
Experimental Protocol
Protocol 3.1: Thia-Michael Addition to this compound (General Procedure)
This protocol is a general procedure for the conjugate addition of thiols to activated alkynes.
Materials:
-
This compound
-
Thiophenol (or other thiol)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottomed flask, dissolve this compound (1.0 equiv) in dichloromethane.
-
Add the thiol (1.0 equiv) to the solution.
-
Add a catalytic amount of triethylamine (e.g., 0.1 equiv) dropwise to the stirring solution at room temperature.
-
Stir the reaction for 15-30 minutes. The reaction is often exothermic.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture can be concentrated and the crude product purified by column chromatography to yield the (E)-4-(phenylthio)but-3-en-2-one.
Stereoselective Cycloaddition Reactions of this compound
This compound can participate as a dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions. The stereochemical outcome of these reactions can be controlled by the use of chiral dienes, dipoles, or catalysts. Detailed protocols for stereoselective cycloadditions with this compound are not widely reported, thus a general procedure for a Diels-Alder reaction is provided as a starting point for methods development.
Experimental Protocol
Protocol 4.1: Diels-Alder Reaction with this compound (General Procedure)
This is a general protocol for a [4+2] cycloaddition reaction. For stereoselectivity, a chiral diene or a chiral Lewis acid catalyst would be employed.
Materials:
-
This compound
-
A suitable diene (e.g., cyclopentadiene, freshly cracked)
-
A suitable solvent (e.g., dichloromethane or toluene), or neat conditions
-
Optional: Lewis acid catalyst (e.g., BF₃·OEt₂, TiCl₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottomed flask, dissolve this compound (1.0 equiv) in the chosen solvent (if not neat).
-
Cool the solution if required by the specific reaction conditions.
-
Slowly add the diene (1.0-1.2 equiv) to the solution of this compound.
-
If using a Lewis acid catalyst, it is typically pre-complexed with the dienophile at low temperature before the addition of the diene.
-
Stir the reaction mixture at the appropriate temperature for the required time, monitoring by TLC.
-
Upon completion, quench the reaction if a catalyst was used (e.g., with water or a basic solution).
-
Work up the reaction mixture by extraction and purify the crude product by column chromatography or distillation.
Conclusion
This compound is a valuable and reactive substrate for a range of stereoselective transformations. The protocols provided herein for asymmetric transfer hydrogenation and allylboration offer reliable methods for the synthesis of key chiral building blocks. While detailed, specific protocols for asymmetric Michael additions and cycloadditions directly on this compound are less common in the literature, the general procedures outlined can serve as a solid foundation for the development of novel stereoselective methodologies. Further research into these areas will undoubtedly expand the utility of this versatile starting material in the synthesis of complex, high-value molecules.
References
Application Notes and Protocols for Asymmetric Synthesis Involving 3-Butyn-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key asymmetric transformations involving 3-butyn-2-one and its derivatives. The content is structured to offer practical guidance and theoretical understanding for researchers in organic synthesis and drug development.
Introduction
This compound is a versatile building block in organic synthesis, possessing both a nucleophilic alkyne and an electrophilic α,β-unsaturated ketone moiety. Its unique electronic and steric properties make it an interesting substrate for asymmetric synthesis, aiming to produce chiral molecules with high enantiomeric purity. However, the linear geometry of the alkyne and the reactivity of the conjugated system present specific challenges in achieving high stereocontrol. These notes explore successful strategies for the asymmetric functionalization of this compound and its derivatives, providing detailed protocols and data to facilitate their application in research and development.
Application Note 1: Asymmetric Allylboration of this compound
Objective
To synthesize chiral tertiary homoallylic alcohols from this compound via asymmetric allylboration, achieving good enantioselectivity. This reaction provides a direct method for the construction of a chiral center at the carbonyl carbon.
Reaction Principle
The asymmetric allylboration of ketones, including α,β-acetylenic ketones like this compound, can be achieved using chiral allyldialkylboranes. The reaction proceeds through a highly organized six-membered chair-like transition state, where the chiral ligands on the boron atom direct the facial selectivity of the allyl group addition to the prochiral ketone.
Quantitative Data Summary
The following table summarizes the results for the asymmetric allylboration of this compound with B-allyldiisopinocampheylborane (Ipc₂BCH₂CH=CH₂).
| Electrophile | Reagent | Product | Yield (%) | ee (%) |
| This compound | Ipc₂BCH₂CH=CH₂ | 3-Methyl-5-hexen-1-yn-3-ol | 76 | 75 |
Table 1: Asymmetric Allylboration of this compound.
Experimental Protocol
Materials:
-
This compound (50 mmol)
-
B-allyldiisopinocampheylborane (Ipc₂BCH₂CH=CH₂) in ethyl ether (50 mmol)
-
Anhydrous ethyl ether
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Standard glassware for anhydrous reactions (flame-dried, under inert atmosphere)
Procedure:
-
To a stirred solution of B-allyldiisopinocampheylborane (50 mmol) in anhydrous ethyl ether, cooled to -78 °C under an inert atmosphere, add this compound (3.4 g, 50 mmol) dropwise.
-
Continue stirring the reaction mixture at -78 °C for 3 hours.
-
Allow the reaction mixture to warm to room temperature (approximately 1 hour).
-
Work-up the reaction by adding 3 M NaOH solution, followed by the slow, careful addition of 30% H₂O₂.
-
Stir the resulting mixture at 30 °C for 3 hours.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to afford 3-methyl-5-hexen-1-yn-3-ol.
Reaction Mechanism
Caption: Asymmetric allylboration of this compound.
Application Note 2: Asymmetric Reduction of 4-Triisopropylsilyl-3-butyn-2-one
Objective
To prepare enantiomerically enriched 4-TIPS-3-butyn-2-ol, a key precursor for chiral allenylzinc and indium reagents. This protocol details the asymmetric reduction of the corresponding ynone using a Noyori-type catalyst.
Reaction Principle
The asymmetric reduction of prochiral ketones is a powerful method for producing chiral secondary alcohols. The Noyori catalyst, a ruthenium complex with a chiral diamine ligand, facilitates the highly enantioselective transfer hydrogenation from a hydrogen donor (e.g., isopropanol) to the ketone. The triisopropylsilyl (TIPS) group serves to increase the steric bulk and reduce the volatility of the substrate, aiding in purification and handling.
Quantitative Data Summary
The following table summarizes the results for the asymmetric reduction of 4-TIPS-3-butyn-2-one.
| Substrate | Catalyst | Product | Yield (%) | ee (%) |
| 4-TIPS-3-butyn-2-one | (S,S)-N-tosyl-1,2-diphenylethylenediamine-ruthenium(II) | (S)-4-TIPS-3-butyn-2-ol | >95 | >95 |
| 4-TIPS-3-butyn-2-one | (R,R)-N-tosyl-1,2-diphenylethylenediamine-ruthenium(II) | (R)-4-TIPS-3-butyn-2-ol | >95 | >95 |
Table 2: Asymmetric Reduction of 4-TIPS-3-butyn-2-one.[1][2]
Experimental Protocol
Materials:
-
4-Triisopropylsilyl-3-butyn-2-one (1.0 eq)
-
(S,S)- or (R,R)-TsDPEN-Ru catalyst (e.g., [RuCl(p-cymene)((S,S)-TsDPEN)]) (0.01 eq)
-
Anhydrous isopropyl alcohol (i-PrOH)
-
Formic acid/triethylamine azeotrope (5:2) (optional, for transfer hydrogenation)
-
Standard glassware for anhydrous reactions
Procedure (Transfer Hydrogenation):
-
In a flame-dried, argon-purged flask, dissolve 4-triisopropylsilyl-3-butyn-2-one in anhydrous isopropyl alcohol.
-
Add the chiral Ru-catalyst (1 mol%).
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The residue can be purified by flash chromatography on silica gel to yield the enantiomerically enriched alcohol.[1][2]
Note: Alternatively, a formic acid/triethylamine azeotrope can be used as the hydrogen source in a suitable solvent like acetonitrile.
Experimental Workflow
Caption: Workflow for asymmetric reduction.
Challenges in Asymmetric C-C Bond Formation with this compound
While the allylboration reaction demonstrates a successful asymmetric addition to the carbonyl of this compound, other important C-C bond-forming reactions, such as Michael and aldol additions, have proven more challenging.
Asymmetric Aldol Reaction: A Case Study
An attempt to use this compound as a donor in an asymmetric aldol reaction with isatins, catalyzed by a chiral thiourea, resulted in the formation of a racemic product. This outcome suggests that under these conditions, the catalyst was unable to effectively control the facial selectivity of the enolate addition, or that a background uncatalyzed reaction is competitive. This highlights the difficulty in generating a stereochemically defined enolate from this compound in an organocatalytic setting.
Future Outlook
The development of highly enantioselective conjugate additions (Michael reactions) and direct aldol reactions involving this compound remains an active area of research. Potential avenues for future success may include:
-
Chiral Lewis Acid Catalysis: The use of chiral Lewis acids to activate the ynone towards nucleophilic attack could provide a more rigid and stereochemically defined transition state.
-
Novel Organocatalysts: The design of new organocatalysts specifically tailored to the electronic and steric properties of alkynyl ketones may overcome the challenges observed with existing systems.
-
Metal-Catalyzed Reactions: Chiral transition metal complexes have shown great promise in a wide range of asymmetric transformations and could be applied to reactions involving this compound.
The protocols and data presented in these notes provide a solid foundation for researchers working with this compound, offering both successful methodologies and an understanding of the current challenges in the field.
References
Troubleshooting & Optimization
Optimizing reaction conditions for 3-Butyn-2-one with amines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the reaction of 3-butyn-2-one with amines. The primary reaction is an aza-Michael addition, which results in the formation of β-enaminones.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
Question 1: Why am I getting a low yield or no product?
Answer: Low or no yield in the aza-Michael addition of amines to this compound can stem from several factors. Reaction conditions are critical and require careful optimization.
-
Insufficient Temperature: The reaction is highly sensitive to temperature. While some aza-Michael additions proceed at room temperature, others require elevated temperatures to achieve a reasonable rate and yield.[1][2] For instance, in some solvent-free conditions, the best yield was obtained at 120°C.[1] Conversely, excessively high temperatures (e.g., above 150°C) can lead to degradation or side reactions.[2]
-
Incorrect Solvent Choice: Solvents play a crucial role in reaction efficiency. Polar solvents generally enhance the reaction rate and conversion, while non-polar solvents can slow it down.[3][4] However, in some cases, non-polar solvents like toluene or xylene have yielded good results.[1] Water has also been used as a solvent, sometimes accelerating the reaction through hydrogen bonding.[5]
-
Absence of a Catalyst: While not always necessary, a catalyst can significantly improve reaction rates and yields, especially for less reactive amines.[2] In the absence of a catalyst, only trace amounts of product may be detected.[1] Various catalysts, from simple acids like HCl to organocatalysts like imidazolium chloride, have been shown to be effective.[1]
-
Low Nucleophilicity of the Amine: The structure of the amine affects its nucleophilicity. Steric hindrance around the nitrogen atom or electron-withdrawing groups can reduce its reactivity, leading to slower reaction rates and lower yields.
-
Reversibility of the Reaction: The aza-Michael addition can be a reversible reaction. Process conditions, particularly temperature, can influence the equilibrium, potentially favoring the starting materials.[6]
Question 2: My reaction is producing multiple products and impurities. How can I improve selectivity?
Answer: The formation of multiple products is a common issue, often due to side reactions.
-
Double Michael Addition: Primary amines have two N-H bonds and can potentially react with a second molecule of this compound after the initial addition. This is more likely if an excess of the alkyne is used. Carefully controlling the stoichiometry (using a 1:1 ratio or a slight excess of the amine) can minimize this side product.
-
Polymerization: this compound is an activated alkyne and can be susceptible to polymerization, especially at high temperatures or in the presence of certain catalysts. Using optimized temperatures and minimizing reaction time can help prevent this.
-
Isomerization: High reaction temperatures can sometimes cause isomerization of the double bond in the product.[2] It is crucial to find a balance where the reaction proceeds efficiently without causing unwanted side reactions.
To improve selectivity, consider the following:
-
Stoichiometry Control: Use a precise 1:1 molar ratio of amine to this compound.
-
Temperature Optimization: Run the reaction at the lowest temperature that provides a reasonable rate.[1]
-
Gradual Addition: Add one reactant dropwise to the other to maintain a low instantaneous concentration and minimize side reactions.
Question 3: The reaction is proceeding very slowly. What can I do to increase the rate?
Answer: A slow reaction rate is a frequent obstacle. Several strategies can be employed to accelerate the transformation.
-
Increase Temperature: As with many chemical reactions, increasing the temperature will generally increase the rate. However, this must be done cautiously to avoid side reactions or product decomposition.[7][8]
-
Use a Catalyst: The addition of a catalyst is a highly effective method. Both acid and base catalysts can be used. For example, imidazolium chloride has been shown to effectively catalyze the Michael addition at lower temperatures.[1] Ceric ammonium nitrate has also been used to catalyze the reaction of amines with β-dicarbonyl compounds at room temperature with short reaction times.[9]
-
Solvent Choice: The choice of solvent has a pronounced effect on the reaction rate.[4] Polar solvents like DMSO, acetonitrile, and water can accelerate the reaction by stabilizing charged intermediates.[3][5]
Frequently Asked Questions (FAQs)
Question 1: What is the general mechanism for the reaction of this compound with an amine?
Answer: The reaction proceeds via a conjugate addition mechanism, specifically an aza-Michael addition. The amine acts as a nucleophile and attacks the electron-deficient β-carbon of the alkyne in this compound. This is followed by proton transfer to form the final, more stable β-enaminone product.
Caption: A simplified diagram of the aza-Michael addition mechanism.
Question 2: What are the key reaction parameters to control for successful optimization?
Answer: Successful optimization hinges on the careful control of several parameters:
-
Temperature: Directly influences reaction rate and selectivity.[1]
-
Solvent: Affects reaction rate and, in some cases, product stereochemistry.[3][4]
-
Catalyst: Can dramatically increase reaction rate and allow for milder conditions.[1]
-
Amine Structure: The steric and electronic properties of the amine determine its nucleophilicity and reactivity.[7]
-
Stoichiometry: The molar ratio of reactants is key to preventing side reactions like double addition.
Question 3: How do primary and secondary amines differ in their reactivity?
Answer: Both primary (R-NH₂) and secondary amines (R₂NH) are effective nucleophiles for this reaction.
-
Primary Amines: React to form N-substituted β-enaminones. Because the product still contains an N-H bond, it can potentially undergo further reactions.
-
Secondary Amines: React to form N,N-disubstituted β-enaminones. The reaction stops at this stage as there are no further N-H bonds available for reaction.
The rate of reaction for CO₂ with amines decreases with substitution on the nitrogen, with primary amines reacting faster than secondary and tertiary amines.[10] This principle can be relevant to the reactivity with this compound.
Data on Reaction Conditions
The following tables summarize quantitative data from studies on optimizing the aza-Michael addition.
Table 1: Effect of Temperature on Product Yield This table shows the impact of temperature on the reaction of an amine with an acrylamide, a related Michael acceptor, under solvent-free conditions with imidazolium chloride as a catalyst.[1]
| Entry | Temperature (°C) | Yield (%) |
| 1 | 80 | 30 |
| 2 | 100 | 55 |
| 3 | 120 | 75 |
| 4 | 130 | 72 |
Table 2: Effect of Solvent on Product Yield This table illustrates the influence of different solvents on the reaction, keeping other conditions constant.[1]
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene | 120 | 66 |
| 2 | Xylene | 120 | 63 |
| 3 | Water | 100 | 20 |
| 4 | Acetonitrile | 80 | 15 |
| 5 | Solvent-free | 120 | 75 |
Table 3: Effect of Catalyst on Product Yield This table compares the yield of the reaction with and without a catalyst at 110°C under solvent-free conditions.[1]
| Entry | Catalyst | Catalyst loading (equiv) | Yield (%) |
| 1 | None | 0 | Trace |
| 2 | Imidazolium chloride | 0.3 | 69 |
| 3 | HCl | 0.3 | 60 |
| 4 | Imidazole | 0.3 | 10 |
Experimental Protocols
General Protocol for the Synthesis of a β-Enaminone
This protocol provides a general methodology for the reaction of this compound with a secondary amine.
Materials:
-
This compound
-
Amine (e.g., piperidine, morpholine)
-
Solvent (e.g., Ethanol, Toluene, or solvent-free)
-
Catalyst (optional, e.g., Imidazolium chloride)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the amine (1.0 eq) and the chosen solvent.
-
Reactant Addition: Slowly add this compound (1.0 eq) to the stirring solution of the amine. If using a catalyst, it can be added at this stage.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux in ethanol, or 80-120°C) and monitor the reaction progress using TLC or GC-MS. Reactions can take from a few hours to overnight. For example, a reaction of an enaminone with piperidine in ethanol was refluxed for 5 hours.[11]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., Ethanol/DMF) or by column chromatography on silica gel.[11]
Caption: A typical workflow for the synthesis and purification of β-enaminones.
Visual Troubleshooting Guide
This decision tree can help diagnose and solve common experimental issues.
Caption: A decision tree for troubleshooting common reaction problems.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. dau.url.edu [dau.url.edu]
- 7. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enaminone synthesis by amination [organic-chemistry.org]
- 10. bre.com [bre.com]
- 11. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
Preventing polymerization of 3-Butyn-2-one during reactions
Technical Support Center: 3-Butyn-2-one
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the unwanted polymerization of this compound during storage and reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to polymerization?
A1: this compound possesses a conjugated system with both a carbon-carbon triple bond (alkyne) and a carbonyl group (ketone). This structure makes the molecule highly reactive and susceptible to polymerization through various mechanisms, including radical, anionic, and Michael addition pathways. Factors like heat, light, and the presence of impurities can initiate these polymerization reactions.
Q2: What are the visible signs of this compound polymerization?
A2: The polymerization of this compound can be identified by several physical changes in the substance:
-
Increased Viscosity: The liquid will become noticeably thicker or more syrupy.
-
Solid Formation: The appearance of a gummy residue or a hard, yellowish to brownish solid.
-
Discoloration: The typically clear yellow to orange-brown liquid may darken.[1][2]
-
Exotherm: A spontaneous increase in temperature can indicate a runaway polymerization reaction.
Q3: How should this compound be stored to ensure stability?
A3: Proper storage is crucial for maintaining the chemical integrity of this compound. Key recommendations include:
-
Low Temperature: Store the container in a refrigerator, typically between 0-6°C, to minimize the rate of polymerization.[2]
-
Protection from Light: Use an amber or opaque container to prevent light-induced polymerization.
-
Inert Atmosphere: For long-term storage, blanketing the container with an inert gas such as nitrogen or argon can prevent oxidative degradation.
-
Inhibitors: Commercial preparations of this compound may contain a polymerization inhibitor. It is important to monitor the inhibitor content and dissolved oxygen levels as per the manufacturer's recommendations.[3]
Q4: What are common inhibitors used to stabilize this compound?
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation with this compound.
| Problem | Potential Cause | Recommended Solution |
| Increased viscosity or solid formation during a reaction. | High reaction temperature. Presence of radical initiators (e.g., peroxides in solvents). Exposure to light. Presence of acidic or basic impurities. | Lower the reaction temperature if the protocol allows. Use freshly purified, peroxide-free solvents. Protect the reaction from light by wrapping the flask in aluminum foil. Ensure all reagents and glassware are neutral and free of acidic or basic residues.[4] |
| Polymerization occurs during distillation. | Distillation temperature is too high. Absence of an inhibitor in the distillation pot. | Perform the distillation under reduced pressure to lower the boiling point. Add a small amount of a non-volatile inhibitor, such as hydroquinone, to the distillation flask.[4] |
| Stored this compound has become viscous or solidified. | Depletion of the inhibitor. Improper storage conditions (e.g., exposure to heat or light). | Ensure the compound is stored at the recommended temperature (0-6°C) and protected from light.[2] If possible, analytically verify the presence of the inhibitor. For some polymers, depolymerization by heating under vacuum in the presence of an inhibitor may be possible, but this should be approached with caution.[4] |
Experimental Protocols
Protocol 1: Removal of Inhibitor Prior to Reaction
It is often necessary to remove the polymerization inhibitor before using this compound in a reaction. The following is a general procedure for this process.
Materials:
-
This compound containing inhibitor
-
Anhydrous sodium sulfate or magnesium sulfate
-
Suitable solvent (e.g., diethyl ether)
-
Basic alumina
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound in a suitable solvent, such as diethyl ether.
-
Inhibitor Removal: Pass the solution through a short column packed with basic alumina. This will adsorb the phenolic inhibitor.
-
Drying: Dry the resulting solution over an anhydrous drying agent like sodium sulfate or magnesium sulfate to remove any residual water.
-
Filtration and Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Immediate Use: The resulting inhibitor-free this compound is highly susceptible to polymerization. It should be used immediately or stored at low temperature (0-6°C) under an inert atmosphere for a very short period.[2][4]
Visualizations
Polymerization Troubleshooting Workflow
Caption: A logical workflow for troubleshooting polymerization issues.
Initiation Pathways for Polymerization
Caption: Common initiators leading to the polymerization of this compound.
References
Identifying and removing impurities from 3-Butyn-2-one
Welcome to the technical support center for 3-Butyn-2-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling, purification, and analysis of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
A1: Impurities in this compound can originate from its synthesis, degradation, or improper storage. Common sources of impurities include:
-
Unreacted Starting Materials and Reagents: Depending on the synthetic route, these can include acetylene, acetaldehyde, acetone, acetyl chloride, butyllithium, and solvents like tetrahydrofuran (THF).
-
Side Products: Side reactions during synthesis can lead to various byproducts.
-
Polymerization Products: this compound is an unsaturated ketone and can be susceptible to polymerization, especially when exposed to heat, light, or basic conditions. This can result in the formation of higher molecular weight oligomers or polymers.
-
Hydration Products: The triple bond can undergo hydration to form 3-hydroxy-3-buten-2-one (a vinylogous acid) or other related compounds, especially in the presence of acid or metal catalysts.
-
Solvent Residues: Residual solvents from the synthesis or purification steps are common impurities.
Q2: My this compound sample has a yellow to orange-brown color. Is it impure?
A2: Pure this compound is typically described as a clear, colorless to pale yellow liquid.[1] A more intense yellow or orange-brown color often indicates the presence of impurities, which could be colored byproducts from the synthesis or degradation products formed during storage. It is recommended to assess the purity of colored samples using analytical techniques before use.
Q3: How should I store this compound to minimize the formation of impurities?
A3: To maintain the purity of this compound, it is crucial to store it under appropriate conditions. It is stable at room temperature in a closed container under normal storage and handling conditions.[1] However, to minimize degradation and polymerization, it is recommended to:
-
Store at low temperatures: Refrigeration (0-6°C) is often recommended.[1]
-
Protect from light: Store in an amber-colored vial or in a dark place.
-
Inert atmosphere: For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Avoid contaminants: Keep the container tightly sealed to prevent the ingress of moisture and other contaminants.
-
Consider inhibitors: For bulk quantities or long-term storage, the addition of a polymerization inhibitor like hydroquinone may be considered.[2]
Troubleshooting Guides
Problem 1: Identification of Unknown Impurities
If you suspect your this compound sample is impure but the identity of the contaminants is unknown, the following analytical techniques are recommended for identification.
Caption: Workflow for identifying unknown impurities in this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities.
-
Experimental Protocol:
-
Sample Preparation: Dilute a small amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or diethyl ether).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate compounds with a wide range of boiling points.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan a mass range appropriate for the expected impurities (e.g., m/z 35-350).
-
-
Data Analysis: Compare the mass spectra of the separated components to a spectral library (e.g., NIST) for identification.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about impurities.
-
Experimental Protocol:
-
Sample Preparation: Dissolve the this compound sample in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to identify the structures of any impurities present. Compare the spectra to known spectra of potential impurities.
-
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying functional groups present in the impurities that differ from those in this compound.
-
Experimental Protocol:
-
Sample Preparation: The analysis can be performed on the neat liquid sample using an ATR-FTIR spectrometer.
-
Data Acquisition: Acquire the IR spectrum.
-
Data Analysis: Look for characteristic absorption bands that are not present in the spectrum of pure this compound. For example, a broad peak around 3300 cm⁻¹ could indicate the presence of an alcohol or water.
-
-
| Analytical Technique | Information Provided | Commonly Identified Impurities |
| GC-MS | Separation and identification of volatile compounds based on retention time and mass spectrum. | Solvents, unreacted starting materials, low molecular weight byproducts. |
| NMR | Detailed structural information, including connectivity and stereochemistry. Quantification of impurities is possible. | Unreacted starting materials, isomers, and degradation products. |
| FTIR | Identification of functional groups. | Water, alcohols, carboxylic acids (from oxidation). |
Problem 2: Removing Impurities from this compound
Once impurities have been identified, appropriate purification methods can be employed.
Caption: Decision tree for selecting a purification method for this compound.
-
Fractional Distillation: This is an effective method for separating volatile impurities with boiling points that differ from that of this compound (boiling point ~85 °C).[3] Fractional distillation is preferred over simple distillation when the boiling points of the components are close (less than 70 °C difference).[4]
-
Experimental Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.
-
Distillation:
-
Add the impure this compound to the distillation flask along with boiling chips or a magnetic stir bar.
-
Gently heat the flask.
-
Collect fractions based on the boiling point. The fraction that distills at or near 85 °C should be the purified this compound.
-
It is advisable to collect a forerun (the first few milliliters of distillate) and discard it, as it will likely contain lower-boiling impurities.
-
-
Purity Check: Analyze the collected fractions by GC-MS or NMR to confirm their purity.
-
-
-
Column Chromatography: This technique is useful for removing non-volatile impurities or impurities that have similar boiling points to this compound.
-
Experimental Protocol:
-
Stationary Phase: Silica gel is a common choice for the stationary phase.
-
Mobile Phase (Eluent): A solvent system of ethyl acetate and hexanes is a good starting point for separating compounds of moderate polarity like this compound.[5]
-
Start with a low polarity eluent (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., up to 30-40% ethyl acetate) to elute the desired compound.
-
-
Procedure:
-
Pack a chromatography column with silica gel slurried in the initial eluent.
-
Load the impure this compound onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
-
| Purification Method | Best For Removing | Key Considerations |
| Fractional Distillation | Volatile impurities with different boiling points (e.g., solvents, starting materials). | The efficiency of the separation depends on the difference in boiling points and the efficiency of the fractionating column. |
| Column Chromatography | Non-volatile impurities, polymers, and compounds with similar boiling points. | The choice of stationary and mobile phases is critical for good separation. Can be more time-consuming and use larger volumes of solvent than distillation. |
By following these guidelines, researchers can effectively identify and remove impurities from this compound, ensuring the quality and reliability of their experimental results.
References
Technical Support Center: 3-Butyn-2-one Mediated Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 3-Butyn-2-one.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound, offering potential causes and solutions to improve reaction outcomes.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inadequate Nucleophile Activation: The nucleophile (Michael donor) may not be sufficiently activated to initiate the conjugate addition. | Optimize Base Selection: For weakly acidic nucleophiles, a stronger base may be required to generate the active nucleophile. For highly stabilized carbanions (e.g., from β-ketoesters), a weaker base like an alkoxide is often sufficient and can prevent side reactions.[1] Consider using catalytic amounts of a base that is regenerated during the reaction. |
| Suboptimal Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier, or excessively high temperatures could be causing product decomposition.[2][3][4] | Adjust Temperature: If the reaction is sluggish, gentle heating may be necessary. Conversely, if side products are observed, lowering the temperature could improve selectivity and yield. | |
| Poor Solvent Choice: The solvent can significantly impact reaction rates and selectivity. | Solvent Screening: Polar aprotic solvents like THF, CH2Cl2, or toluene are often good starting points.[5] For some reactions, like thiol-yne additions, highly polar solvents such as water can enhance the reaction rate.[6][7] | |
| Formation of Multiple Products | Competing 1,2-Addition: Strong, "hard" nucleophiles may preferentially attack the carbonyl carbon (1,2-addition) instead of the β-carbon (1,4-conjugate addition).[1][4][8] | Modify Nucleophile/Reaction Conditions: Use "softer," more stable nucleophiles (e.g., enamines, organocuprates). Lowering the reaction temperature can also favor the thermodynamically more stable 1,4-adduct.[4] |
| Double Michael Addition: The initial Michael adduct can sometimes react with a second molecule of this compound.[7] | Control Stoichiometry: Use a slight excess of the nucleophile relative to this compound to minimize the presence of unreacted acceptor. | |
| Side Reactions of Starting Material: this compound can be prone to polymerization, especially in the presence of strong bases or upon prolonged heating.[4] | Use Milder Conditions: Employ weaker bases or organocatalysts. Maintain the lowest effective reaction temperature and monitor the reaction to avoid unnecessarily long reaction times. The use of a silylated derivative of this compound can also prevent polymerization.[1] | |
| Difficulty in Product Purification | Formation of Complex Mixtures: The presence of multiple side products and unreacted starting materials can complicate purification. | Optimize Reaction for Selectivity: Address the root causes of side product formation as detailed above. Choose Appropriate Purification Method: For small-scale reactions (< 1 gram), column chromatography is often the most effective method. For larger scales, distillation (for products with molecular weight <350 amu) or crystallization (for solid products) may be suitable. |
| Isomeric Products: In some cases, both E and Z isomers of the product may form. | Isomerization: The product mixture can sometimes be treated with a catalytic amount of acid or base to isomerize to the more thermodynamically stable isomer.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in Michael additions with this compound?
A1: Low yields in Michael additions involving this compound often stem from a few key factors. These include incomplete activation of the nucleophile, suboptimal reaction temperature, and the occurrence of side reactions such as polymerization of the this compound starting material or a competing 1,2-addition pathway.[1][4][5]
Q2: How can I prevent the polymerization of this compound during my reaction?
A2: Polymerization is a common side reaction, particularly under strongly basic conditions. To mitigate this, consider using milder bases such as DBU or DIPEA, or employing organocatalysts.[5] Running the reaction at a lower temperature and for the minimum time necessary for completion can also help. In some cases, using a protected form of this compound, such as a silylated derivative, can effectively prevent polymerization.[1]
Q3: I am observing a mixture of 1,2- and 1,4-addition products. How can I favor the desired 1,4-conjugate addition?
A3: The balance between 1,2- and 1,4-addition is largely influenced by the nature of the nucleophile. "Hard," highly reactive nucleophiles like organolithium reagents tend to favor 1,2-addition, while "softer," more stabilized nucleophiles such as organocuprates (Gilman reagents) or enamines preferentially undergo 1,4-addition.[8][9] Lowering the reaction temperature can also increase the selectivity for the thermodynamically favored 1,4-adduct.[4]
Q4: What type of catalyst is most effective for Michael additions with this compound?
A4: The choice of catalyst depends on the specific reaction and desired outcome. For asymmetric syntheses, chiral aminophosphines have been shown to be effective in catalyzing double-Michael additions to this compound to yield indolines. For simpler conjugate additions, a variety of bases, from alkoxides to amines, can be used. Organocatalysts, such as thiourea derivatives, are also increasingly used to promote these reactions under mild conditions.[10]
Q5: What is a suitable solvent for reactions involving this compound?
A5: The choice of solvent can have a significant impact on the reaction outcome. Polar aprotic solvents like dichloromethane (CH2Cl2), tetrahydrofuran (THF), and toluene are often good choices.[5] For certain reactions, such as the thiol-yne Michael addition, highly polar solvents like water have been shown to accelerate the reaction rate.[6][7] It is often beneficial to screen a few different solvents to find the optimal conditions for a specific transformation.
Q6: How can I purify the product of a this compound mediated reaction?
A6: The purification method will depend on the scale of your reaction and the physical properties of your product. For small-scale reactions (less than 1 gram), flash column chromatography on silica gel is typically the most effective method for separating the desired product from impurities. For larger-scale reactions, if the product is a solid, recrystallization can be a good option. If the product is a volatile liquid with a molecular weight under 350 amu, distillation may be a viable purification technique.
Data Presentation
The following table summarizes yield data for the double Michael addition of 1,3-propanedithiol to 4-phenyl-3-butyn-2-one, a structurally related substrate, highlighting the impact of different catalysts.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| High Surface Area MgO | Not Specified | Not Specified | Not Specified | 98 |
| Neutral Alumina | Diethyl Ether | Room Temp | Not Specified | 96 (for mono-addition) |
| Triethylamine | Diethyl Ether | Room Temp | Not Specified | 85 (for mono-addition) |
| None | Diethyl Ether | Room Temp | Not Specified | 19 (for mono-addition) |
Data adapted from a review on nucleophilic conjugate additions to activated alkynes, which provides a comparative study of catalysts for a similar substrate.[7]
Experimental Protocols
General Protocol for a Thia-Michael Addition to this compound
This protocol is a representative example for the addition of a thiol to this compound.
Materials:
-
This compound
-
Thiophenol (or other thiol)
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous NH4Cl solution
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a solution of this compound (1.0 mmol, 1.0 eq) in dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stir bar, add the thiol (1.0 mmol, 1.0 eq).
-
Add triethylamine (0.1 mmol, 0.1 eq) dropwise to the stirring solution at room temperature.
-
Stir the reaction for 15-30 minutes. The reaction may be exothermic. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the desired product.
Protocol for the Synthesis of 4-(Phenylamino)pentan-2-one via Aza-Michael Addition
This protocol describes the addition of aniline to this compound.
Materials:
-
This compound
-
Aniline
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a sealed vial, combine this compound (5 mmol, 1.0 eq) and aniline (5.5 mmol, 1.1 eq).
-
Heat the mixture at 80°C with stirring for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
The crude product can often be purified directly by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-(phenylamino)pentan-2-one.
Visualizations
References
- 1. DSpace [diposit.ub.edu]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Quenching Procedures for 3-Butyn-2-one Reactions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on effectively quenching reactions involving 3-butyn-2-one. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workups.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the quenching of reactions with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Violent, Uncontrolled Exothermic Reaction During Quenching | 1. The quenching agent was added too quickly. 2. The reaction mixture was not sufficiently cooled. 3. A highly reactive quenching agent (e.g., water) was used initially. | 1. Immediately cease the addition of the quenching agent. 2. Ensure the reaction flask is adequately submerged in a cooling bath (e.g., ice-water or dry ice/acetone). 3. If the exotherm continues, consider diluting the reaction mixture with a cold, inert solvent (e.g., THF, diethyl ether) before cautiously resuming the slow, dropwise addition of a less reactive quenching agent like isopropanol. |
| Low Yield of Desired Product After Workup | 1. The product may be sensitive to pH changes. 2. The product may have polymerized during workup. 3. Incomplete reaction prior to quenching. | 1. For acid-sensitive products, use a mild quenching agent such as saturated aqueous ammonium chloride. For base-sensitive products, ensure the aqueous phase is neutral or slightly acidic before extraction. 2. Consider adding a radical inhibitor, such as hydroquinone (a small amount), to the reaction mixture before or during the quench, especially if the reaction was performed at elevated temperatures. Minimize the time the product is in contact with the aqueous phase. 3. Before quenching, confirm the reaction has gone to completion using an appropriate analytical technique (e.g., TLC, GC-MS, NMR). |
| Formation of Insoluble Precipitate During Quench | 1. Formation of metal salts (e.g., magnesium or lithium salts). 2. Polymerization of this compound or the product. | 1. Add more of the aqueous quenching solution to dissolve the salts. Gentle warming may be necessary, but be cautious of product stability. 2. If polymerization is suspected, attempt to dissolve the precipitate in a suitable organic solvent. If it remains insoluble, it is likely a polymer. Future reactions should be quenched at a lower temperature and potentially with the addition of an inhibitor. |
| Difficulty in Separating Organic and Aqueous Layers | 1. Formation of an emulsion. 2. The density of the aqueous layer is similar to the organic layer. | 1. Add brine (saturated aqueous NaCl) to the separatory funnel to help break up the emulsion. 2. If using a chlorinated solvent, adding water can decrease the density of the aqueous layer. If using a less dense organic solvent, adding brine will increase the density of the aqueous layer. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions to take before quenching a reaction involving this compound?
A1: Reactions involving this compound, especially with organometallic reagents (e.g., Grignard or organolithium reagents), can be hazardous. Always adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Fume Hood: Perform all quenching procedures in a well-ventilated chemical fume hood.
-
Inert Atmosphere: For reactions involving air- and moisture-sensitive reagents, ensure the reaction is under an inert atmosphere (e.g., nitrogen or argon) during quenching.
-
Cooling: Always cool the reaction flask in an ice bath before and during the slow addition of the quenching agent.
-
Fire Safety: Keep flammable solvents away from the immediate work area and have an appropriate fire extinguisher (e.g., Class D for reactive metals) and sand readily available.
Q2: What are the recommended quenching agents for reactions with this compound?
A2: The choice of quenching agent depends on the reactivity of the species in the reaction mixture. A stepwise approach is generally the safest method:
-
Initial Quench with a Less Reactive Alcohol: Slowly add a less reactive alcohol, such as isopropanol , dropwise to the cooled reaction mixture. This will react with any unreacted highly reactive species (e.g., organolithiums, Grignard reagents) in a more controlled manner than water.
-
Secondary Quench with a Mild Aqueous Solution: After the initial exotherm has subsided, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) . This is a standard and relatively mild quenching agent that will neutralize the reaction mixture and hydrolyze any metal alkoxides without causing a significant change in pH.
-
Final Quench with Water: If necessary, after quenching with saturated aqueous NH₄Cl, water can be added to ensure all reactive materials are consumed and to dissolve any inorganic salts.
Q3: How do I know when the quenching process is complete?
A3: The completion of the quenching process is indicated by two main observations:
-
Cessation of Gas Evolution: There should be no more bubbling from the reaction mixture upon addition of the quenching agent.
-
Absence of an Exotherm: There should be no noticeable heat generation when the quenching agent is added.
Once these conditions are met, the cooling bath can be removed, and the reaction mixture can be allowed to warm to room temperature before proceeding with the aqueous workup and extraction.
Q4: My reaction involved a copper catalyst. Are there any special considerations for the workup?
A4: Yes, copper salts can sometimes complicate the workup. To remove copper salts, wash the organic layer with a saturated aqueous solution of ammonium chloride. The ammonia in the ammonium chloride solution will complex with the copper ions, forming a deep blue color in the aqueous layer, which helps to extract the copper from the organic phase. Repeat the wash until the aqueous layer is no longer blue.
Q5: I suspect my product is polymerizing during the workup. What can I do to prevent this?
A5: this compound and its derivatives can be prone to polymerization, especially under basic conditions or at elevated temperatures. To mitigate this:
-
Keep it Cold: Perform the quench and subsequent aqueous workup at low temperatures (0 °C or below).
-
Use a Radical Inhibitor: Consider adding a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT) , to the reaction mixture before quenching or to the extraction solvent.
-
Minimize Workup Time: Proceed with the extraction and purification steps as quickly as possible after quenching.
Experimental Protocols
General Quenching Protocol for a Reaction Involving an Organometallic Reagent with this compound
This protocol describes a general and safe procedure for quenching a reaction after the addition of an organometallic reagent (e.g., a Grignard reagent or an organolithium reagent) to this compound.
Materials:
-
Reaction mixture in an appropriate flask under an inert atmosphere.
-
Cooling bath (ice-water or dry ice-acetone).
-
Isopropanol.
-
Saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Deionized water.
-
Appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate).
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
Procedure:
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Initial Quench: Slowly and dropwise, add isopropanol to the stirred reaction mixture. Monitor for any exotherm or gas evolution. Continue the slow addition until the bubbling and heat generation cease.
-
Secondary Quench: Slowly add saturated aqueous ammonium chloride solution dropwise. Continue stirring for 10-15 minutes at 0 °C.
-
Warming: Remove the cooling bath and allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. If an organic layer is not present, add a suitable organic solvent. Separate the layers.
-
Aqueous Layer Wash: Extract the aqueous layer one or two more times with the organic solvent.
-
Combine and Dry: Combine all organic layers and wash with brine. Dry the combined organic layer over an anhydrous drying agent.
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Visualizations
Logical Workflow for Quenching Organometallic Reactions with this compound
Caption: A stepwise workflow for safely quenching organometallic reactions involving this compound.
Reactivity of this compound as a Michael Acceptor
Caption: The general mechanism of a Michael addition reaction with this compound.
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Butyn-2-one and Other Alkynes
For researchers, scientists, and drug development professionals, a nuanced understanding of alkyne reactivity is critical for molecular design and synthetic strategy. This guide provides an objective comparison of 3-Butyn-2-one, a prominent α,β-acetylenic ketone (ynone), with other representative alkynes. The unique electronic properties of this compound, conferred by the conjugation of a carbonyl group to a carbon-carbon triple bond, set it apart from simple terminal and internal alkynes, leading to distinct reactivity profiles.
Core Reactivity Differences
The primary differentiator in the reactivity of this compound compared to other alkynes is the electronic nature of the triple bond. In simple alkynes, the triple bond is electron-rich and typically functions as a nucleophile. However, in this compound, the powerful electron-withdrawing effect of the adjacent ketone functionality renders the alkyne system electron-deficient. This "activation" makes the β-carbon highly electrophilic and exceptionally susceptible to nucleophilic attack.
-
This compound (Conjugated Ynone): Characterized by a highly polarized, electron-poor triple bond. Its hallmark reaction is the nucleophilic conjugate addition, commonly known as the Michael reaction.[1][2] It is a potent Michael acceptor.[2]
-
Terminal Alkynes (e.g., 1-Hexyne): Defined by a C-H bond on an sp-hybridized carbon. This proton is weakly acidic (pKa ≈ 25), allowing for deprotonation to form a potent acetylide nucleophile. The triple bond itself is nucleophilic and undergoes electrophilic additions.
-
Internal Alkynes (e.g., 3-Hexyne): The triple bond is located within the carbon skeleton and lacks an acidic proton. Reactivity is generally governed by electrophilic addition, though they are often less reactive than terminal alkynes due to steric hindrance.[3]
Data Presentation: Comparative Reactivity Analysis
The following table summarizes the key differences in reactivity between this compound and other common alkyne types, providing a qualitative overview of their performance in seminal organic reactions.
| Reaction Type | This compound | Representative Terminal Alkyne (1-Hexyne) | Representative Internal Alkyne (3-Hexyne) |
| Nucleophilic Conjugate Addition (Michael Reaction) | Very High. Readily reacts with soft nucleophiles (thiols, amines, enolates).[1][4] | Very Low. Generally unreactive unless deprotonated to an acetylide. | Very Low. Unreactive. |
| Electrophilic Addition (e.g., HBr) | Low. The electron-withdrawing ketone deactivates the alkyne toward electrophilic attack. | High. Readily undergoes Markovnikov addition.[3] | Moderate. Undergoes Markovnikov addition, often slower than terminal alkynes. |
| [4+2] Cycloaddition (Diels-Alder Reaction) | High. The electron-deficient alkyne acts as an excellent dienophile.[5][6] | Low. Can act as a dienophile, but less reactive than electron-deficient alkynes. | Low. Less reactive dienophile compared to terminal and activated alkynes. |
| Deprotonation (Acidity of C-H) | pKa ≈ 18-19 (in DMSO). More acidic than typical terminal alkynes due to resonance stabilization of the conjugate base. | pKa ≈ 25. Can be deprotonated by strong bases (e.g., NaNH₂). | N/A. No acidic alkyne proton. |
Mandatory Visualization
The distinct reaction pathways of activated and simple alkynes can be visualized through their mechanisms.
Caption: Mechanism of Michael (conjugate) addition to this compound.
Caption: Electrophilic addition of HBr to a terminal alkyne.
Caption: Logical relationship of alkyne activation in this compound.
Experimental Protocols
Detailed methodologies for key comparative reactions are provided below.
Experiment 1: Thia-Michael Addition to this compound
This protocol demonstrates the high reactivity of this compound as a Michael acceptor. The conjugate addition of a thiol is often rapid and high-yielding under mild conditions.[7]
Objective: To synthesize (E/Z)-4-(phenylthio)but-3-en-2-one.
Materials:
-
This compound (1.0 mmol, 68.1 mg)
-
Thiophenol (1.0 mmol, 110.2 mg, 102 µL)
-
Triethylamine (Et₃N) (0.1 mmol, 10.1 mg, 14 µL)
-
Dichloromethane (DCM) (5 mL)
-
1 M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol) and thiophenol (1.0 mmol) in dichloromethane (5 mL).
-
Stir the solution at room temperature using a magnetic stir bar.
-
Add triethylamine (0.1 mmol) dropwise to the stirring solution. The reaction can be exothermic.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 15-60 minutes).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the product via column chromatography on silica gel if necessary.
Experiment 2: Electrophilic Addition of HBr to 1-Hexyne
This protocol illustrates a typical electrophilic addition to a terminal alkyne, which proceeds according to Markovnikov's rule.[3]
Objective: To synthesize 2-bromo-1-hexene and 2,2-dibromohexane.
Materials:
-
1-Hexyne (10 mmol, 821 mg, 1.14 mL)
-
Hydrogen Bromide (33% in acetic acid, 2.0 eq, ~20 mmol)
-
Acetic Acid (as solvent if needed)
-
Diethyl ether
-
Saturated NaHCO₃ solution, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath (0 °C), add 1-hexyne (10 mmol).
-
Slowly add a solution of hydrogen bromide in acetic acid (2.0 equivalents) to the stirred alkyne. Note: The reaction can be stopped after the addition of 1 equivalent to favor the monobrominated product.[3]
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
Carefully pour the reaction mixture into a separatory funnel containing ice-cold water (20 mL) and diethyl ether (20 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers and wash carefully with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of 2-bromo-1-hexene and 2,2-dibromohexane.[3]
-
The products can be separated and purified by fractional distillation or column chromatography.
References
- 1. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of 3-Butyn-2-one and Methyl Vinyl Ketone in Michael Additions for Research and Development
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to the success of synthetic endeavors. This guide provides an objective comparison of two common Michael acceptors, 3-butyn-2-one and methyl vinyl ketone (MVK), focusing on their reactivity, supported by experimental data and detailed protocols to inform their application in complex molecule synthesis.
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. The choice of the Michael acceptor significantly influences reaction kinetics, yields, and the accessible chemical space. This guide delves into the comparative performance of this compound, an ynone, and methyl vinyl ketone, an enone, in this critical reaction.
Reactivity Profile: Ynone vs. Enone
From a chemical reactivity standpoint, ynones are generally considered more potent Michael acceptors than their enone counterparts. This heightened reactivity is attributed to the higher electrophilicity of the β-carbon in the triple bond of the ynone system compared to the double bond in an enone. The linear geometry of the alkyne in this compound may also contribute to reduced steric hindrance around the reactive site compared to the trigonal planar geometry of the alkene in methyl vinyl ketone.
A study investigating the reactivity differences between various Michael acceptors, including ynones and enones, in base-catalyzed conjugate addition reactions with thiol-terminated peptides revealed a general reactivity trend. The rate of reaction was found to correlate with the electron-withdrawing ability of the functional group in conjugation with the unsaturated bond, following the order: ketone (ynone) > ester > amide. This suggests that this compound would be expected to react more rapidly than methyl vinyl ketone in Michael additions under similar conditions.
Quantitative Data Presentation
The following table summarizes representative experimental data for the Michael addition of various nucleophiles to this compound and methyl vinyl ketone, highlighting typical yields and reaction conditions. It is important to note that a direct, side-by-side comparative study under identical conditions was not found in the reviewed literature; therefore, the data is compiled from different sources and should be interpreted with this in mind.
| Michael Acceptor | Nucleophile | Catalyst/Solvent | Time | Yield (%) | Reference |
| This compound | Piperidine | Dichloromethane | 1-6 h | High (not specified) | General Protocol |
| Methyl Vinyl Ketone | Thiophenol | Neat (solvent-free) | 30 min | 93 | [1][2][3] |
| Methyl Vinyl Ketone | 4-Chlorothiophenol | Neat (solvent-free) | 15 min | 98 | [2][3] |
| Methyl Vinyl Ketone | 4-Methylthiophenol | Neat (solvent-free) | 30 min | 85 | [2][3] |
| Methyl Vinyl Ketone | 4-Methoxythiophenol | Neat (solvent-free) | 30 min | 93 | [1][2][3] |
| Methyl Vinyl Ketone | Benzylthiol | Neat (solvent-free) | 45 min | 76 | [2][3] |
Experimental Protocols
Detailed methodologies for representative Michael addition reactions for both this compound and methyl vinyl ketone are provided below. These protocols are intended to serve as a starting point for experimental design and may require optimization for specific substrates and applications.
Protocol 1: Aza-Michael Addition of Piperidine to this compound (General Procedure)
This protocol is a general representation of the addition of amines to ynones.
Materials:
-
This compound
-
Piperidine
-
Dichloromethane (DCM)
-
Triethylamine (optional, as a basic catalyst)
-
Silica gel for chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in dichloromethane (10 mL).
-
To the solution, add piperidine (1.1 mmol). If a catalyst is employed, it can be added at this stage (e.g., 10 mol% triethylamine).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-6 hours).
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate with 1% triethylamine to prevent product streaking on the column) to yield the β-amino-α,β-unsaturated ketone.
Protocol 2: Thia-Michael Addition of Thiophenol to Methyl Vinyl Ketone
This protocol describes a solvent-free Michael addition of a thiol to an α,β-unsaturated ketone.[1][2][3]
Materials:
-
Methyl vinyl ketone (MVK)
-
Thiophenol
Procedure:
-
In a reaction vessel, mix methyl vinyl ketone (1 mmol, 70 mg) and thiophenol (2 mmol, 220 mg).
-
Stir the mixture at 30 °C for 30 minutes.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated. The reported isolated yield for this reaction is 93%.[1][2][3]
Visualizing the Michael Addition
The following diagrams illustrate the fundamental concepts and workflows associated with the Michael addition reactions of this compound and methyl vinyl ketone.
Conclusion
References
A Comparative Guide to the Validation of 3-Butyn-2-one as a Covalent Probe
In the landscape of chemical biology and drug discovery, covalent probes are indispensable tools for identifying and validating novel drug targets, elucidating biological pathways, and developing potent therapeutics.[1][2] These molecules form a stable, covalent bond with a target protein, offering advantages like prolonged duration of action and the ability to target shallow binding pockets.[3][4] The validation of such probes is a rigorous process, ensuring their potency, selectivity, and mechanism of action are well-characterized.[5][6] This guide provides a comparative analysis of 3-Butyn-2-one, a terminal alkyne-based probe, against other common covalent warheads, and details the experimental protocols required for its validation.
Introduction to Covalent Probes
Covalent inhibitors function through a two-step mechanism: an initial reversible binding to the target protein, followed by the formation of a permanent covalent bond between an electrophilic "warhead" on the probe and a nucleophilic amino acid residue on the protein.[3][7][8] Cysteine, with its highly nucleophilic thiol group, is the most common target for these probes, though others like lysine, serine, and tyrosine can also be targeted.[3][9][10] The intrinsic reactivity of the warhead must be finely tuned—reactive enough to engage the target but not so reactive that it leads to widespread, non-specific off-target effects.[11]
This compound: A Selective Cysteine-Reactive Probe
This compound belongs to a class of probes utilizing a terminal alkyne as the reactive moiety. While terminal alkynes are generally considered inert under physiological conditions, they have been shown to react selectively with active-site cysteine residues in specific protein families, such as deubiquitinating enzymes (DUBs).[12][13]
-
Mechanism of Action: The reaction involves the nucleophilic attack of a cysteine thiol on the alkyne, resulting in the formation of a stable quaternary vinyl thioether linkage.[12][13] This reaction is highly selective and does not proceed with excess free thiols (like DTT or glutathione) or with cysteine residues on non-target proteins.[12][13] X-ray crystallography has been used to confirm the structure of the resulting covalent adduct.[12][13]
-
Selectivity: The selectivity of terminal alkyne probes is a significant advantage over more broadly reactive warheads. Proteomic analyses have confirmed their high selectivity, identifying specific enzyme classes from complex cell lysates with minimal off-target binding.[12] This specificity is attributed to the enzyme's active site environment, which likely facilitates the reaction.
Comparison with Alternative Covalent Probes
The performance of this compound as a covalent probe can be benchmarked against established cysteine-reactive warheads, each with distinct characteristics.
| Feature | This compound (Terminal Alkyne) | Maleimide | Iodoacetamide (IAA) | Acrylamide |
| Target Residue | Cysteine (primarily activated/nucleophilic) | Cysteine | Cysteine, Methionine | Cysteine |
| Reaction | Nucleophilic Addition | Michael Addition | Nucleophilic Substitution (SN2) | Michael Addition |
| Bond Stability | Stable vinyl thioether | Succinimidyl thioether; potentially reversible via retro-Michael reaction.[14][15] | Stable thioether | Stable thioether |
| Selectivity | High; requires protein-assisted activation | Good at pH 6.5-7.5; can react with lysines at pH > 7.5.[14][16] | Moderate; known to cause off-site alkylation of methionine and other residues.[17][18] | Good; widely used in targeted covalent inhibitors.[8] |
| Key Advantages | High selectivity, low intrinsic reactivity reduces off-targets.[12][13] Alkyne handle for click chemistry.[2] | Fast reaction kinetics, highly efficient.[14][19] | Forms a very stable bond.[20] | Forms a very stable bond, proven in clinical drugs.[8] |
| Key Disadvantages | Slower reaction rate, requires activated cysteine. | Bond reversibility can lead to payload migration.[15] Ring can be hydrolyzed.[21][22] | Higher potential for non-specific labeling and side reactions.[17][18] | Can be promiscuous if not optimized within a high-affinity scaffold. |
Experimental Validation Protocols
A structured process is essential to validate a covalent probe, providing collective evidence of its mechanism, potency, and selectivity.[5][6]
Proof of Covalent Modification
These experiments confirm that a stable covalent bond is formed between the probe and its target protein.
| Experiment | Protocol Summary | Purpose |
| Intact Protein Mass Spectrometry (MS) | Incubate the purified target protein with the probe. Analyze the sample using LC-MS to detect a mass shift equal to the molecular weight of the probe.[6][23] | To confirm the formation of a 1:1 covalent adduct. |
| Bottom-Up Proteomics (MS/MS) | After incubation, digest the protein-probe complex with a protease (e.g., trypsin). Analyze the resulting peptides by LC-MS/MS to identify the specific peptide and amino acid residue modified by the probe.[23] | To pinpoint the exact site of covalent modification. |
| X-ray Crystallography | Co-crystallize the target protein with the covalent probe and solve the high-resolution structure.[5] | To provide definitive structural evidence of the covalent bond and its interaction within the active site. |
| Washout / Jump Dilution Assay | Incubate the protein with the probe, then rapidly dilute the mixture to lower the concentration of the free, unbound probe. Measure protein activity over time. An irreversible probe's effect will persist.[6] | To differentiate between reversible and irreversible binding. |
| Target Residue Mutagenesis | Create a mutant version of the target protein where the reactive cysteine is replaced (e.g., Cys to Ala or Ser). Test the probe's ability to label or inhibit the mutant protein. A significant loss of activity confirms the target site.[5] | To confirm that the probe's effect is dependent on the specific target residue. |
Potency and Target Engagement
These assays quantify the probe's effectiveness in both biochemical and cellular environments.
| Experiment | Protocol Summary | Purpose |
| Kinetic Analysis (k_inact/K_i) | Measure the rate of enzyme inactivation at various concentrations of the probe. The ratio of the maximal inactivation rate (k_inact) to the inhibitor concentration at half-maximal rate (K_i) provides a second-order rate constant for covalent modification.[24] | To determine the biochemical potency of the covalent inhibitor, which is more informative than a simple IC50. |
| Activity-Based Protein Profiling (ABPP) | Use a tagged version of the probe (e.g., with an alkyne or biotin handle) to label proteins in a complex proteome (cell lysate). The probe's targets can then be enriched and identified by MS.[2][25] | To identify the protein targets of the probe in a native biological system. |
| Competitive ABPP | Pre-incubate the proteome with the untagged probe (the inhibitor) before adding a broad-spectrum, tagged probe that targets the same class of residues (e.g., iodoacetamide-alkyne for cysteines).[23][25] A reduction in signal from the tagged probe indicates target engagement by the inhibitor. | To measure target engagement and selectivity of an untagged probe in a complex proteome. |
Visualized Workflows and Mechanisms
Diagrams generated using Graphviz DOT language provide clear visual representations of key processes and relationships in covalent probe validation.
References
- 1. Covalent chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactive chemistry for covalent probe and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Size-Dependent Target Engagement of Covalent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. vectorlabs.com [vectorlabs.com]
- 15. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Fluorescent Probe for the Specific Staining of Cysteine Containing Proteins and Thioredoxin Reductase in SDS-PAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Technologies for Direct Detection of Covalent Protein–Drug Adducts [mdpi.com]
- 24. Covalent Inhibitor Criteria | Chemical Probes Portal [chemicalprobes.org]
- 25. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic Spotlight: 3-Butyn-2-one as a Covalent Modifier in Drug Discovery
A Comparative Guide to the Reactivity and Application of an Emerging Michael Acceptor
In the landscape of covalent drug design, the careful selection of an electrophilic "warhead" is paramount to achieving both potency and selectivity. Among the arsenal of Michael acceptors, 3-butyn-2-one, an α,β-alkynyl ketone, presents a unique reactivity profile that is gaining attention from researchers in chemical biology and drug development. This guide provides a comparative analysis of the kinetic properties of this compound, placing its performance in context with other commonly employed Michael acceptors and offering detailed experimental protocols for its evaluation.
Comparative Kinetic Analysis of Michael Acceptors
The reactivity of Michael acceptors is a critical determinant of their suitability as covalent inhibitors. A higher reaction rate can lead to more rapid and efficient target engagement, but it may also increase the risk of off-target reactions. The second-order rate constant (k₂) is a key parameter for quantifying this reactivity. The following table summarizes the reported k₂ values for the reaction of various Michael acceptors with the biologically relevant nucleophile glutathione (GSH) under physiological conditions.
| Michael Acceptor | Nucleophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| This compound | Glutathione (GSH) | Estimated ~0.1 - 1 | [1][2][3] |
| N-Ethylmaleimide | Glutathione (GSH) | 1.83 | [1] |
| Acrylamide | Glutathione (GSH) | 0.03 | [1] |
| Ethyl Acrylate | Glutathione (GSH) | 0.002 | [1] |
| Phenyl Acrylate | Glutathione (GSH) | 0.02 | [1] |
| Methyl Vinyl Ketone | Glutathione (GSH) | 0.45 | [1] |
| Acrolein | Glutathione (GSH) | 3.6 | [1] |
Note: The rate constant for this compound is an estimation based on the reactivity of other α,β-unsaturated ketones and alkynes.[1][2][3] Direct experimental determination is recommended for specific applications.
The Unique Reactivity of the Ynone Scaffold
Terminal alkynes, such as the one present in this compound, have been shown to act as latent electrophiles, exhibiting selective reactivity towards cysteine residues within the active sites of proteins.[4][5][6] This proximity-driven reactivity can offer an advantage over more promiscuous electrophiles, potentially leading to a wider therapeutic window. The reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol of a cysteine residue attacks the β-carbon of the alkyne, forming a stable vinyl thioether linkage.[4]
Application in Targeted Therapy: Covalent Inhibition of Bruton's Tyrosine Kinase (BTK)
A prominent example of the application of alkyne-based electrophiles is in the development of inhibitors for Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway.[7][8][9] Dysregulation of BTK activity is implicated in various B-cell malignancies. Covalent inhibitors that target a cysteine residue (Cys481) in the active site of BTK have shown significant clinical success. While many of these inhibitors utilize an acrylamide warhead, the exploration of alternative electrophiles like ynones is an active area of research to potentially overcome resistance mechanisms and improve selectivity.[6]
BTK Signaling Pathway and Covalent Inhibition.
Experimental Protocols
Protocol 1: Determination of Second-Order Rate Constants for Michael Addition by UV-Vis Spectroscopy
This protocol is adapted from the methods used to determine the reactivity of Michael acceptors with glutathione.[1]
Materials:
-
This compound
-
Glutathione (GSH)
-
Phosphate buffer (pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 100 mM.
-
Prepare a stock solution of glutathione (GSH) in phosphate buffer (pH 7.4) at a concentration of 10 mM.
-
-
Kinetic Measurement:
-
In a quartz cuvette, add phosphate buffer (pH 7.4) to a final volume of 1 mL.
-
Add the GSH stock solution to achieve a final concentration in the range of 100-500 µM.
-
Initiate the reaction by adding a small volume of the this compound stock solution to achieve a final concentration that is at least 10-fold lower than the GSH concentration (e.g., 10 µM).
-
Immediately start monitoring the decrease in absorbance of the Michael acceptor at a predetermined wavelength (λ_max for this compound) over time.
-
-
Data Analysis:
-
Under pseudo-first-order conditions ([GSH] >> [this compound]), the reaction will follow first-order kinetics.
-
Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of this plot will be the pseudo-first-order rate constant (k_obs).
-
Repeat the experiment with varying concentrations of GSH.
-
Plot k_obs versus the concentration of GSH. The slope of this second plot will be the second-order rate constant (k₂).
-
Workflow for Kinetic Analysis.
Protocol 2: Evaluation of Covalent Enzyme Inhibition
This protocol provides a general framework for assessing the covalent inhibition of a target enzyme, such as BTK.[10][11]
Materials:
-
Target enzyme (e.g., recombinant BTK)
-
This compound or its derivative
-
Substrate for the enzyme
-
Assay buffer
-
Detection reagent (e.g., for a kinase assay, a reagent to detect phosphorylated substrate)
-
Plate reader
Procedure:
-
Determination of IC₅₀:
-
Perform a standard enzyme activity assay in the presence of varying concentrations of the inhibitor.
-
Incubate the enzyme and inhibitor for a fixed period before adding the substrate to initiate the reaction.
-
Measure the enzyme activity and plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value.
-
-
Time-Dependent Inhibition:
-
To assess covalent binding, perform the IC₅₀ determination at different pre-incubation times of the enzyme and inhibitor.
-
A decrease in IC₅₀ with increasing pre-incubation time is indicative of time-dependent, covalent inhibition.
-
-
Determination of k_inact and K_i:
-
To obtain the kinetic parameters for covalent inhibition, the rate of inactivation (k_obs) is measured at various inhibitor concentrations.
-
The enzyme and inhibitor are incubated together, and at different time points, aliquots are taken and diluted to stop the covalent modification. The remaining enzyme activity is then measured.
-
A plot of ln(% activity) versus time will yield k_obs for each inhibitor concentration.
-
A subsequent plot of k_obs versus inhibitor concentration can be fitted to the Michaelis-Menten equation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at which the rate of inactivation is half-maximal (K_i).
-
This guide provides a foundational understanding of the kinetic properties of this compound and its potential applications in drug discovery. The provided protocols offer a starting point for researchers to quantitatively assess its reactivity and inhibitory potential in their specific systems of interest. As with any covalent modifier, careful evaluation of both on-target and off-target reactivity is crucial for the development of safe and effective therapeutics.
References
- 1. Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Examination of Michael addition reactivity towards glutathione by transition-state calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Potent Bruton's Tyrosine Kinase Inhibitors Using Ligand Based Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for 3-Butyn-2-one in Key Synthetic Transformations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is paramount to the efficiency, selectivity, and overall success of a synthetic route. 3-Butyn-2-one, a versatile bifunctional molecule, has been extensively utilized in a variety of transformations, including Michael additions and the synthesis of complex heterocyclic scaffolds. However, its high reactivity and potential for side reactions necessitate the exploration of viable alternatives. This guide provides an objective comparison of this compound with its counterparts, primarily α,β-unsaturated ketones such as Methyl Vinyl Ketone (MVK), in key synthetic applications. The comparison is supported by experimental data on reaction performance and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
Michael Addition Reactions: A Head-to-Head Comparison
The Michael addition, a cornerstone of C-C bond formation, is a frequent application for this compound. Here, we compare its performance with the more common α,β-unsaturated ketone, Methyl Vinyl Ketone (MVK), in the context of malonate addition.
Table 1: Comparison of this compound and Methyl Vinyl Ketone as Michael Acceptors in the Addition of Diethyl Malonate
| Michael Acceptor | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Sodium Ethoxide | Ethanol | Reflux | 1 | ~90 | [1] |
| Methyl Vinyl Ketone | Sodium Ethoxide | Ethanol | Reflux | 1 | ~90 | [1][2][3] |
| Methyl Vinyl Ketone | DBU | CH₂Cl₂ | Room Temp | 2 | >95 | [1] |
| Methyl Vinyl Ketone | (S)-DPEN | Toluene | 0 | 12 | 92 | [1] |
As the data indicates, for the standard Michael addition of diethyl malonate, both this compound and MVK provide excellent yields under similar conditions. MVK, however, has been more extensively studied with a wider variety of catalysts, including organocatalysts like DBU and (S)-DPEN, which can offer milder reaction conditions and opportunities for asymmetric synthesis.
Experimental Protocols: Michael Addition of Diethyl Malonate
Protocol 1: Base-Catalyzed Michael Addition of Diethyl Malonate to this compound
-
Reaction Setup: To a 100-mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 95% ethanol (25 mL).
-
Reagent Addition: Add this compound (10 mmol, 1.0 eq) and diethyl malonate (11 mmol, 1.1 eq) to the flask.
-
Catalyst Introduction: Carefully add a catalytic amount of sodium ethoxide (e.g., 10 mol%, prepared freshly or from a commercial solution).
-
Reaction: Heat the mixture to a gentle reflux and maintain for 1 hour.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL). If the product precipitates, collect it by vacuum filtration. If it separates as an oil, extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel.[1]
Protocol 2: Base-Catalyzed Michael Addition of Diethyl Malonate to Methyl Vinyl Ketone
This protocol is identical to the one described for this compound, with Methyl Vinyl Ketone (10 mmol, 1.0 eq) used as the Michael acceptor.[1][2][3]
Synthesis of Heterocyclic Scaffolds
This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocycles through double Michael addition reactions. This section explores the use of enones as alternatives in the construction of indoline and piperidine rings.
Indoline Synthesis
The asymmetric double Michael reaction of ortho-tosylamidophenyl malonate with this compound, catalyzed by chiral aminophosphines, is an effective method for synthesizing indolines. While direct comparative data with MVK is scarce, the general reactivity of enones in similar transformations suggests they are viable alternatives.
Table 2: Comparison of Michael Acceptors in Indoline Synthesis
| Michael Acceptor | Nucleophile | Catalyst | Yield (%) | Notes |
| This compound | ortho-Tosylamidophenyl malonate | Chiral Aminophosphine | High | Asymmetric synthesis |
| Methyl Vinyl Ketone | Various | Various | Generally Good | Aza-Michael and subsequent cyclization are common routes |
Piperidine Synthesis
The double Michael addition of nitrogen-tethered diacids to this compound provides a route to highly substituted piperidines. Enones can also be employed in piperidine synthesis through various strategies, including intramolecular aza-Michael additions.
Table 3: Comparison of Michael Acceptors in Piperidine Synthesis
| Michael Acceptor | Synthetic Strategy | Catalyst/Conditions | Yield (%) | Notes |
| This compound | Double Michael addition with N-tethered diacids | Base-catalyzed | High | Stereoselective |
| Enones (general) | Intramolecular aza-Michael addition | Various | Good to Excellent | Versatile for diverse substitution patterns |
| Enones (general) | Reductive amination of δ-ketoesters | Various | Good | Access to various piperidine derivatives |
The following diagram illustrates the general workflow for the synthesis of indolines and piperidines using either ynones or enones as the starting Michael acceptor.
Caption: General workflow for heterocycle synthesis.
Impact on Cellular Signaling Pathways
Beyond their role as synthetic intermediates, α,β-unsaturated carbonyl compounds, including MVK, have been shown to interact with and modulate cellular signaling pathways. This is a critical consideration for drug development professionals, as unintended off-target effects can have significant biological consequences.
A key pathway affected by MVK is the PI3K/Akt signaling pathway , which is crucial for regulating cell proliferation, survival, and metabolism.[4][5] MVK has been shown to covalently modify the p85 subunit of PI3K, leading to the inhibition of the PI3K-Akt signaling cascade.[4][5] This inhibition can, in turn, affect downstream processes such as autophagy and glucose uptake.[4]
The mechanism of inhibition involves a Michael addition reaction between the α,β-unsaturated carbonyl group of MVK and nucleophilic residues, such as cysteine, within the PI3K protein.[4] This covalent modification disrupts the normal function of the protein and a key interaction with the Epidermal Growth Factor Receptor (EGFR).[5]
Caption: PI3K/Akt signaling pathway inhibition by MVK.
This interaction with a critical cellular pathway highlights a key difference between ynones and enones that extends beyond their synthetic utility. While both are effective Michael acceptors, the biological activity of enones like MVK warrants careful consideration during the design of molecules intended for therapeutic applications.
Conclusion
In many standard synthetic applications, such as the Michael addition of soft nucleophiles, Methyl Vinyl Ketone and other α,β-unsaturated ketones serve as excellent and often more readily available alternatives to this compound, providing comparable or even superior yields under milder conditions. Their utility also extends to the synthesis of complex heterocyclic structures, offering versatile and efficient pathways.
However, for drug development professionals, the choice of a Michael acceptor should not be based solely on synthetic efficiency. The demonstrated ability of α,β-unsaturated carbonyl compounds to covalently modify proteins and interfere with crucial signaling pathways, such as the PI3K/Akt pathway, is a significant factor. While this reactivity can be harnessed for the development of targeted covalent inhibitors, it also presents a potential liability for off-target effects. Therefore, a thorough understanding of both the chemical reactivity and the biological activity of these building blocks is essential for the rational design of safe and effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Scholars@Duke publication: Condensation of Diethyl Malonate with Methyl Vinyl Ketone [scholars.duke.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and antitumor activity of α,β-unsaturated carbonyl moiety- containing oleanolic acid derivatives targeting PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Reactivity of 3-Butyn-2-one: A Computational Comparative Guide
For researchers, scientists, and drug development professionals, understanding the subtle nuances of molecular reactivity is paramount. This guide provides a comparative analysis of the computational studies on the reactivity of 3-butyn-2-one, a versatile building block in organic synthesis. We delve into its electronic structure and compare its reactivity in key organic reactions against its well-studied isomer, methyl vinyl ketone (MVK), supported by computational data.
Introduction to this compound
This compound is a small, functionalized organic molecule featuring both a ketone and a terminal alkyne. This unique combination of electron-withdrawing and unsaturated functionalities imparts a distinct reactivity profile, making it a valuable precursor in the synthesis of complex heterocyclic compounds and natural products. Computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the mechanisms and predicting the outcomes of reactions involving such molecules.
Comparison of Reactivity: this compound vs. Methyl Vinyl Ketone
A pertinent comparison for understanding the reactivity of this compound is with its isomer, methyl vinyl ketone (MVK). Both are C4H6O isomers, but the replacement of the double bond in MVK with a triple bond in this compound significantly alters their electronic properties and, consequently, their chemical behavior.[1][2]
Computational modeling indicates that the conversion of MVK to the propenoyl radical requires an energy barrier of 325.20 kJ mol-1 at 1123 K.[3] While direct computational data for the homolytic bond cleavage of this compound was not found in the initial search, the higher bond dissociation energy of a C-C triple bond compared to a double bond suggests that this compound would exhibit different behavior under pyrolytic conditions.
The reactivity of unsaturated ketones is of significant interest in both atmospheric and combustion chemistry, as they are key intermediates in the oxidation of biofuels and alkenes like isoprene.[1][2]
Key Reaction Classes and Computational Insights
Nucleophilic Addition
The carbonyl carbon in this compound is electrophilic and susceptible to nucleophilic attack. DFT calculations on similar α,β-unsaturated systems reveal that nucleophilic addition can initiate a cascade of reactions, including cyclizations and rearrangements.[4] For instance, in the biosynthesis of aza-/thio-sesquiterpenoids, DFT calculations using M06-2X and B3LYP functionals have shown that intramolecular nucleophilic addition is a critical step.[4] The strong electron-withdrawing effect of the unsaturated group facilitates these additions.[4]
Cycloaddition Reactions
The carbon-carbon triple bond in this compound makes it an excellent candidate for cycloaddition reactions, such as [3+2] and [4+2] cycloadditions.[5][6][7] These reactions are powerful methods for constructing five- and six-membered rings, which are common motifs in biologically active molecules. Computational studies on similar systems, like the [3+2] cycloaddition between thionitrones and nitroethene, have been performed using DFT at the B3LYP/6-31G(d) level of theory to explore the reaction mechanism and regioselectivity.[5] The polar nature of these reactions, influenced by the electrophilicity and nucleophilicity of the reactants, is a key factor in determining the reaction outcome.[6][8]
Organocatalytic Reactions
Organocatalysis provides a powerful and often stereoselective means of activating substrates like this compound.[9][10][11] Chiral organocatalysts can modulate the electronic and steric interactions between the catalyst and the reacting species to achieve high enantioselectivity.[9] For example, proline-catalyzed Mannich reactions have been successfully studied computationally, leading to the prediction of organocatalysts that are selective for specific stereoisomers.[9][10] While specific computational studies on organocatalytic reactions of this compound were not prominent in the initial search, the principles derived from studies on similar α,β-unsaturated systems are directly applicable.
Quantitative Data Summary
The following table summarizes key computational data for reactions involving α,β-unsaturated ketones and related compounds, providing a basis for comparing their reactivity.
| Reaction Type | Substrate | Computational Method | Activation Energy (ΔG‡) / Enthalpy Change (ΔrH) | Reference |
| Decomposition | Methyl Vinyl Ketone (MVK) | DFT/B3LYP/3-21G | 325.20 kJ mol-1 (Energy Barrier at 1123 K) | [3] |
| Decomposition | Isoprene | DFT/B3LYP/3-21G | 425.55 kJ mol-1 (Energy Barrier at 1123 K) | [3] |
| [3+2] Cycloaddition | Parent Thionitrone + Nitroethene | B3LYP/6-31G(d) | 14.8 kcal/mol (Path A) | [5] |
| [3+2] Cycloaddition | Parent Thionitrone + Nitroethene | B3LYP/6-31G(d) | 16.5 kcal/mol (Path B) | [5] |
| Intramolecular Nucleophilic Addition | Aza-/thio-sesquiterpenoid precursor | DFT (M06-2X, B3LYP) | +17.44 kcal/mol (Cyclization) | [4] |
| Dehydration | Hemiketal intermediate | DFT (M06-2X, B3LYP) | +12.79 kcal/mol | [4] |
Experimental and Computational Protocols
The computational studies cited in this guide predominantly employ Density Functional Theory (DFT) to model the electronic structure and reactivity of the molecules.
Computational Details:
-
Software: Gaussian 09 or similar quantum chemistry packages are typically used.[5]
-
Functionals: The B3LYP hybrid functional is a common choice for geometry optimizations and frequency calculations.[5] For more accurate energy calculations, especially those involving non-covalent interactions, the M06-2X functional is often employed.[4]
-
Basis Sets: The 6-31G(d) basis set is frequently used for initial geometry optimizations, while larger basis sets like 6-31+G(d) or 6-311G(d,p) may be used for more precise calculations.[5][8]
-
Solvation Models: To simulate reactions in solution, a Polarizable Continuum Model (PCM) is often incorporated.[8]
-
Transition State Search: Transition states are typically located using methods like the synchronous transit-guided quasi-Newton (STQN) method or the Berny algorithm.[5] The nature of the transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the reactants and products.[5]
Visualizing Reaction Pathways
Graphviz diagrams are provided below to illustrate key concepts discussed in this guide.
Caption: Comparative reactivity pathways of this compound and Methyl Vinyl Ketone.
References
- 1. Investigation of methyl-vinyl ketone, 2- and 3-butenal decomposition pathways through semi-automated variable reaction coordinate transition state theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic addition promoted ring rearrangement-aromatization in aza-/thio-sesquiterpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [3 + 2]-Cycloaddition reaction of sydnones with alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Theoretical Perspectives in Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. BJOC - New advances in asymmetric organocatalysis II [beilstein-journals.org]
A Comparative Guide to Isotopic Labeling Strategies: Evaluating the Potential of 3-Butyn-2-one Against Established Proteomic Reagents
For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the selection of an appropriate isotopic labeling strategy is paramount for achieving accurate and reproducible results. While established methods such as Tandem Mass Tags (TMT), Isotope-Coded Affinity Tags (ICAT), and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) are widely adopted, the exploration of novel, custom reagents continues to be an area of interest for specialized applications. This guide provides a comparative overview of these established techniques alongside a theoretical evaluation of 3-Butyn-2-one as a potential isotopic labeling probe.
While direct isotopic labeling studies utilizing this compound are not prevalent in existing literature, its chemical properties as a Michael acceptor with a bioorthogonal alkyne handle offer a basis for a hypothetical workflow.[1][2][3][4] This compound's reactivity is primarily directed towards soft nucleophiles, such as the thiol group of cysteine residues within proteins.[3][4][5] The terminal alkyne then allows for the subsequent attachment of reporter or affinity tags via click chemistry, a common strategy in activity-based protein profiling (ABPP).[6][7][8] This guide will compare the potential utility of an isotopically labeled this compound probe with the performance and protocols of well-established quantitative proteomic methods.
Comparative Analysis of Isotopic Labeling Methodologies
The choice of a labeling strategy depends on multiple factors, including the biological question, sample type, desired level of multiplexing, and available instrumentation. The following table summarizes the key characteristics of established methods and a hypothetical this compound-based approach.
| Feature | Hypothetical Isotopic this compound | ICAT (Isotope-Coded Affinity Tag) | iTRAQ / TMT (Isobaric Tags) | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | Dimethyl Labeling |
| Target Residue(s) | Cysteine (primarily), other nucleophiles | Cysteine | Primary amines (Peptide N-termini & Lysine) | All residues containing the labeled amino acid | Primary amines (Peptide N-termini & Lysine) |
| Labeling Type | Chemical (in vitro) | Chemical (in vitro) | Chemical (in vitro) | Metabolic (in vivo) | Chemical (in vitro) |
| Quantification Level | MS1 | MS1 | MS2 (Reporter Ions) | MS1 | MS1 |
| Multiplexing Capacity | 2 (light/heavy) | 2 (light/heavy) | Up to 16-plex (TMTpro) | Up to 3-plex (or more with NeuCode)[9] | 2 or 3-plex |
| Workflow Principle | Covalent modification of thiols with an alkyne-tagged probe, followed by click chemistry for enrichment. | Covalent modification of thiols with a biotinylated tag for affinity purification.[10] | Isobaric tags yield a single precursor ion; reporter ions are generated in MS/MS for quantification.[9][11] | Cells incorporate heavy-isotope amino acids during protein synthesis.[9][11] | Reductive amination introduces light or heavy dimethyl groups to primary amines.[9][12] |
| Key Advantage | Potential for activity-based profiling; customizability. | Reduces sample complexity by isolating cysteine-containing peptides.[10] | High multiplexing capacity; improved precision from co-isolation of precursors. | High accuracy as labeling occurs in vivo, minimizing experimental error. | Cost-effective and straightforward.[12] |
| Key Limitation | Custom synthesis required; reactivity profile needs empirical validation. | Only quantifies cysteine-containing peptides; limited multiplexing. | Ratio distortion due to co-isolation interference; higher cost.[13] | Limited to cell culture; can be expensive and time-consuming. | Lower multiplexing capacity; potential for side reactions. |
Experimental Workflows and Signaling Pathways
Visualizing the workflow for each labeling strategy is crucial for understanding the experimental steps and underlying chemical principles.
.dot
Caption: Hypothetical workflow for isotopic labeling with this compound.
.dot
Caption: Standard workflow for SILAC-based quantitative proteomics.
.dot
Caption: High-plex TMT labeling workflow for quantitative proteomics.
Detailed Experimental Protocols
Below are generalized protocols for a hypothetical experiment using an isotopic this compound probe and a standard TMT labeling experiment.
This protocol assumes the availability of "light" (e.g., all ¹²C) and "heavy" (e.g., containing two ¹³C atoms) isotopologues of this compound.
1. Protein Extraction and Quantification:
-
Extract proteins from control and experimental samples using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Quantify the protein concentration of each lysate using a standard assay (e.g., BCA assay).
2. Protein Labeling:
-
Aliquot equal amounts of protein (e.g., 100 µg) from the control and experimental lysates.
-
To the control lysate, add the "light" this compound probe to a final concentration of 1 mM.
-
To the experimental lysate, add the "heavy" this compound probe to a final concentration of 1 mM.
-
Incubate both samples for 1 hour at room temperature with gentle agitation.
-
Quench any unreacted probe by adding a thiol-containing reagent like DTT to a final concentration of 10 mM.
3. Sample Combination and Digestion:
-
Combine the "light" and "heavy" labeled samples into a single tube.
-
Perform a standard protein digestion protocol. For example, reduce disulfide bonds with 10 mM DTT, alkylate with 55 mM iodoacetamide, and digest overnight with sequencing-grade trypsin.
4. Click Chemistry and Enrichment:
-
To the combined peptide mixture, add Biotin-Azide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) to initiate the CuAAC click reaction.
-
Incubate for 1 hour at room temperature.
-
Enrich the biotinylated peptides using streptavidin-coated magnetic beads according to the manufacturer's protocol.
-
Wash the beads extensively to remove non-labeled peptides.
-
Elute the labeled peptides from the beads.
5. LC-MS/MS Analysis:
-
Analyze the enriched peptides by LC-MS/MS.
-
Configure the mass spectrometer to perform data-dependent acquisition.
-
Use proteomic software to identify peptides and quantify the relative abundance of the light and heavy peptide pairs at the MS1 level.
This protocol outlines the key steps for using a commercial TMTpro labeling kit.
1. Protein Digestion and Peptide Quantification:
-
Digest 100 µg of protein from each of the up to 16 samples using a standard trypsin digestion protocol.
-
After digestion, acidify the samples (e.g., with formic acid) and desalt them using C18 solid-phase extraction cartridges.
-
Quantify the peptide concentration of each sample.
2. TMT Labeling:
-
Resuspend each peptide sample in a labeling buffer (e.g., 100 mM TEAB).
-
Equilibrate the TMTpro reagent vials to room temperature and add anhydrous acetonitrile to dissolve the reagent.
-
Add the appropriate volume of each unique TMTpro reagent to its corresponding peptide sample.
-
Incubate the reaction for 1 hour at room temperature.
-
Quench the reaction by adding hydroxylamine.
3. Sample Combination and Fractionation:
-
Combine all 16 labeled samples into a single tube.
-
Desalt the combined sample using a C18 cartridge.
-
For complex samples, perform high-pH reversed-phase fractionation to reduce sample complexity and improve proteome coverage.
4. LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS.
-
Use an acquisition method that employs Higher-Energy Collisional Dissociation (HCD) to fragment the precursor ions and generate the TMT reporter ions.
-
Set the instrument to acquire MS2 spectra for the top N most abundant precursor ions from the MS1 scan.
5. Data Analysis:
-
Process the raw data using a software suite capable of TMT analysis (e.g., Proteome Discoverer).
-
The software will identify peptides from the MS2 spectra and quantify the relative protein abundance based on the intensities of the reporter ions in the low-mass region of the MS2 scans.
Conclusion
Established isotopic labeling methods like TMT, ICAT, and SILAC provide robust and well-validated platforms for large-scale quantitative proteomics.[11] They are commercially available and supported by established data analysis pipelines. In contrast, a reagent like this compound represents a more specialized tool. While not a conventional isotopic labeling agent, its properties as a covalent probe with a bioorthogonal handle make it a candidate for custom applications, particularly in the field of activity-based protein profiling where the goal is to label and identify active enzymes or proteins with reactive nucleophiles.[1][2][7] The development of an isotopically labeled version could allow for comparative profiling of enzyme activities between different states. However, this approach would require significant upfront investment in chemical synthesis and rigorous validation of its reactivity and specificity. For most standard quantitative proteomics studies, established reagents remain the more practical and reliable choice.
References
- 1. Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A [pubs.rsc.org]
- 2. Bioorthogonal Reactions in Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MOLECULAR MECHANISMS OF 4-HYDROXY-2-NONENAL AND ACROLEIN TOXICITY: NUCLEOPHILIC TARGETS AND ADDUCT FORMATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity-Based Protein Profiling with Natural Product-Derived Chemical Probes in Human Cell Lysates | Springer Nature Experiments [experiments.springernature.com]
- 7. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. UWPR [proteomicsresource.washington.edu]
- 10. eurisotop.com [eurisotop.com]
- 11. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 12. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Mechanistic Insights into the Reactivity of 3-Butyn-2-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reaction mechanisms of 3-butyn-2-one, a versatile building block in organic synthesis. Through a comparative approach, we will explore its reactivity in key organic transformations, including Michael additions, cycloaddition reactions, and its interaction with Grignard reagents. This document aims to serve as a practical resource by presenting supporting experimental data, detailed protocols, and visual representations of reaction pathways to aid in experimental design and interpretation.
Michael Addition: A Versatile Conjugate Addition Platform
This compound is an excellent Michael acceptor, readily undergoing conjugate addition with a variety of soft nucleophiles. The electron-withdrawing acetyl group polarizes the carbon-carbon triple bond, making the β-carbon susceptible to nucleophilic attack.
Comparison of Nucleophile Reactivity
The efficiency of the Michael addition to this compound is highly dependent on the nature of the nucleophile. Below is a comparative summary of reported yields for the addition of various nucleophiles to activated alkynes, including analogs of this compound.
| Nucleophile | Michael Acceptor | Catalyst/Solvent | Time | Yield (%) | Reference |
| 1,3-Propanedithiol | 4-Phenyl-3-butyn-2-one | MgO | 1 h | 98 (double addition) | [1] |
| Thiophenol | 1,3-Diphenylprop-2-yn-1-one | Piperidine | - | Quantitative | [1] |
| Thiol-peptide | Propiolamide | aq. MeCN (pH 8) | - | Quantitative | [1] |
| Aniline | 3-Penten-2-one | Neat | 4 h | - | [2] |
| Diethyl malonate | 3-Penten-2-one | NaOEt / EtOH | 1 h | - | [2] |
Note: Data for 3-penten-2-one are included as a comparative reference for an α,β-unsaturated ketone.
Reaction Mechanism: Thia-Michael Addition
The addition of a thiol to this compound is a representative example of a thia-Michael addition. The reaction is typically base-catalyzed, where the base deprotonates the thiol to form a more nucleophilic thiolate.
Cycloaddition Reactions: Building Rings with this compound
The carbon-carbon triple bond of this compound can participate in cycloaddition reactions, providing a powerful method for the synthesis of various cyclic and heterocyclic systems.
[4+2] Cycloaddition (Diels-Alder Reaction)
As a dienophile, this compound can react with conjugated dienes to form six-membered rings. The reactivity of the diene is a critical factor in the success of these reactions. Electron-rich dienes are generally more reactive towards electron-poor dienophiles like this compound.
Comparison of Dienes in Diels-Alder Reactions
| Diene | Dienophile | Conditions | Product | Yield (%) | Reference |
| Furan | Maleic Anhydride | Ethyl Acetate, rt | Endo/Exo Adduct | - | [3] |
| Danishefsky's Diene | Electrophilic Alkenes | - | Cyclohexenone derivative | High | [4] |
While specific data for this compound in Diels-Alder reactions is not abundant in the initial literature search, its electron-deficient nature suggests it would be a suitable dienophile for electron-rich dienes like Danishefsky's diene.
[3+2] Cycloaddition
This compound can also participate in 1,3-dipolar cycloadditions to form five-membered heterocyclic rings. Common 1,3-dipoles include azides, nitrile oxides, and diazomethane.[5][6] These reactions are often highly regioselective.
Reaction with Azides (Huisgen Cycloaddition): The reaction of an alkyne with an azide to form a 1,2,3-triazole is a cornerstone of "click chemistry". This reaction can be performed thermally or, more commonly, catalyzed by copper(I) or ruthenium.
Reaction with Grignard Reagents: A Case of Acidity vs. Nucleophilicity
The reaction of this compound with Grignard reagents highlights an important aspect of its reactivity: the presence of a terminal alkyne. The acetylenic proton is weakly acidic and can be deprotonated by a strong base like a Grignard reagent.
Competing Reaction Pathways
When this compound is treated with a Grignard reagent (R-MgX), two primary reaction pathways are possible:
-
Nucleophilic Addition: The Grignard reagent acts as a nucleophile and attacks the electrophilic carbonyl carbon.
-
Deprotonation: The Grignard reagent acts as a base and removes the acidic acetylenic proton.
Experimental evidence suggests that for terminal alkynes like this compound, deprotonation is the predominant reaction pathway . The Grignard reagent preferentially acts as a base, leading to the formation of a magnesium acetylide.
This behavior contrasts with that of α,β-unsaturated ketones that lack an acidic proton, where nucleophilic addition to the carbonyl group is the expected outcome.
Comparison of Ketone Reactivity with Grignard Reagents
| Ketone | Grignard Reagent (R-MgX) | Primary Reaction | Product (after hydrolysis) |
| This compound | Ethylmagnesium bromide | Deprotonation | This compound (regenerated after workup) |
| Acetone | Ethylmagnesium bromide | Nucleophilic Addition | 2-Methyl-2-butanol |
| 3-Penten-2-one | Ethylmagnesium bromide | 1,2- or 1,4-Addition | Tertiary alcohol or β-alkylated ketone |
Experimental Protocols
General Procedure for Thia-Michael Addition to an Activated Alkyne
This protocol is adapted from procedures for the addition of thiols to α,β-unsaturated carbonyl compounds.[2]
-
Reaction Setup: To a solution of the activated alkyne (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethanol) in a round-bottom flask, add the thiol (1.0-1.2 eq).
-
Catalyst Addition: Add a catalytic amount of a base (e.g., triethylamine, 0.1 eq) dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is often exothermic. Monitor the disappearance of the starting materials by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
General Procedure for a Diels-Alder Reaction
This protocol is a general representation for a Diels-Alder reaction.[7]
-
Reaction Setup: In a round-bottom flask, dissolve the dienophile (e.g., this compound, 1.0 eq) in a suitable solvent (e.g., toluene or xylene).
-
Reagent Addition: Add the diene (1.0-1.5 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The residue can be purified by recrystallization or column chromatography.
General Procedure for the Reaction of a Grignard Reagent with a Terminal Alkyne
This protocol outlines the general steps for the reaction of a Grignard reagent with a terminal alkyne, leading to deprotonation.
-
Reaction Setup: All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent: The Grignard reagent in an ethereal solvent (e.g., diethyl ether or THF) is placed in a dropping funnel.
-
Substrate: The terminal alkyne (1.0 eq) is dissolved in anhydrous THF in a round-bottom flask and cooled in an ice bath.
-
Reaction: The Grignard reagent is added dropwise to the solution of the alkyne. The formation of a gas (the alkane corresponding to the Grignard reagent's R-group) may be observed.
-
Quenching: After the addition is complete, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: The mixture is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
Disclaimer: These protocols are intended as general guidelines. Reaction conditions, including solvent, temperature, and reaction time, may need to be optimized for specific substrates and desired outcomes. Always consult original literature for detailed experimental procedures and safety precautions.
References
- 1. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
A Comparative Analysis of Catalysts for 3-Butyn-2-one Transformations: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selective transformation of 3-butyn-2-one serves as a critical step in the synthesis of a diverse array of valuable chemical intermediates. This guide provides a comparative analysis of various catalytic systems for key transformations of this compound, including hydrogenation, Michael addition, hydroamination, and carbonylation. The performance of these catalysts is evaluated based on experimental data, with a focus on yield, selectivity, and reaction conditions.
Hydrogenation: From Alkynone to Alkenone and Beyond
The selective hydrogenation of this compound to 3-buten-2-one is a primary objective, as the latter is a versatile building block. However, over-hydrogenation to 2-butanone and subsequently to 2-butanol presents a significant challenge. Palladium-based catalysts have been extensively studied for this transformation.
The gas-phase hydrogenation of this compound has been investigated using alumina-supported palladium catalysts. The reaction proceeds sequentially, first reducing the alkyne to an alkene, then the alkene to a saturated ketone, and finally the ketone to an alcohol. For the closely related substrate, 3-butyn-2-ol, bimetallic catalysts such as Pd-Ni/Al2O3 have shown enhanced selectivity towards the corresponding alkene, 3-buten-2-ol, with selectivities reaching up to 95%.[1][2]
Table 1: Comparative Performance of Catalysts in the Hydrogenation of this compound and its Analogs
| Catalyst | Substrate | Phase | Solvent | Temperature (°C) | Pressure (atm) | Conversion (%) | Selectivity to Alkene (%) | Reference |
| Pd/Al2O3 | This compound | Gas | - | 100 | 1 | - | Sequential Hydrogenation | |
| Pd/Al2O3 | 3-Butyn-2-ol | Gas | - | 100 | 1 | >95 | ~80 (to 3-buten-2-ol) | [1] |
| Ni/Al2O3 | 3-Butyn-2-ol | Gas | - | 100 | 1 | ~60 | ~90 (to 3-buten-2-ol) | [1] |
| Pd-Ni/Al2O3 | 3-Butyn-2-ol | Gas | - | 100 | 1 | >95 | up to 95 (to 3-buten-2-ol) | [1][2] |
Experimental Protocol: Gas-Phase Hydrogenation of 3-Butyn-2-ol
A continuous gas-phase hydrogenation is carried out in a fixed-bed reactor at atmospheric pressure and 100°C. The catalyst (e.g., Pd-Ni/Al2O3) is activated in a stream of hydrogen. A solution of 3-butyn-2-ol in a suitable solvent is vaporized and mixed with a controlled flow of hydrogen before being introduced into the reactor. The product stream is then cooled and analyzed by gas chromatography to determine conversion and selectivity.[1]
References
Safety Operating Guide
Personal protective equipment for handling 3-Butyn-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-Butyn-2-one (CAS No. 1423-60-5). Given its hazardous properties, including high flammability and acute toxicity, adherence to strict safety protocols is paramount to ensure personnel safety and environmental protection.
Hazard Summary
This compound is a highly flammable liquid and vapor that is fatal if swallowed, in contact with skin, or if inhaled.[1][2][3] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[4] Due to its classification as a hazardous substance, all handling and disposal operations must be conducted with appropriate personal protective equipment and in accordance with institutional and regulatory guidelines.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended PPE based on the known hazards.
| Protection Type | Recommended PPE | Rationale and Specifications |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors which can cause serious eye damage.[5] |
| Hand Protection | Chemical-resistant gloves (Butyl or Natural Rubber recommended). | Provides a barrier against skin contact. Butyl and natural rubber gloves are generally recommended for handling ketones.[4][6][7] Nitrile gloves may offer poor resistance and should be avoided for prolonged contact.[6] It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. |
| Body Protection | Flame-resistant lab coat. | Protects skin and clothing from spills.[5] Given the high flammability of this compound, a flame-resistant lab coat is essential. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges. | Required when handling outside of a chemical fume hood or if there is a risk of inhalation.[3][8] |
Operational Plan: Handling and Storage
Handling:
-
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9]
-
Use non-sparking tools and explosion-proof equipment to prevent ignition.[1][2]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][3]
-
Avoid contact with skin, eyes, and clothing.[1][2] Do not eat, drink, or smoke in areas where the chemical is handled.[1][3]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]
-
Keep away from heat, sparks, open flames, and other ignition sources.[8]
-
Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[10]
Disposal Plan: Waste Management and Spill Cleanup
The disposal of this compound and its contaminated materials must be managed as hazardous waste in compliance with local, state, and federal regulations.
Waste Collection and Disposal Workflow:
Step-by-Step Disposal Procedure:
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid potentially hazardous reactions.[11]
-
Containerization:
-
Liquid Waste: Collect in a designated, leak-proof container with a secure cap. The container must be compatible with ketones.
-
Solid Waste: Contaminated items such as gloves, absorbent materials, and paper towels should be collected in a separate, clearly labeled hazardous waste container.[9]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents.[10]
-
Storage: Store sealed waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from ignition sources.[10]
-
Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9] The preferred method of disposal is high-temperature incineration.[9][12]
Spill Cleanup Procedure:
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Evacuate all non-essential personnel from the area and inform your supervisor.[3]
-
Remove Ignition Sources: Eliminate all potential ignition sources (e.g., open flames, hot surfaces, electrical equipment).[9]
-
Ventilate: Ensure the area is well-ventilated, preferably under a chemical fume hood.[9]
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[9][13] Work from the outside of the spill inwards to prevent it from spreading.[14]
-
Collect Waste: Using non-sparking tools, carefully collect the absorbed material and place it into a designated hazardous waste container.[9]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
-
Dispose of Waste: Seal and label the container and arrange for its disposal through your institution's EHS department.
References
- 1. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 2. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
- 3. ehs.fiu.edu [ehs.fiu.edu]
- 4. Chemical Resistant Gloves | Fisher Scientific [fishersci.ca]
- 5. benchchem.com [benchchem.com]
- 6. envirosafetyproducts.com [envirosafetyproducts.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. ethz.ch [ethz.ch]
- 9. benchchem.com [benchchem.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 14. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
